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  • Product: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline
  • CAS: 1070879-58-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

The following technical guide details the chemical identity, synthesis, and application of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a specialized heterocyclic building block used in medicinal chemistry. Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Core Data

This compound is a halogenated quinoline derivative characterized by a trifluoromethyl group at the 8-position, a methyl group at the 2-position, and a reactive bromine at the 4-position. It serves as a critical intermediate for synthesizing biologically active agents via palladium-catalyzed cross-coupling reactions.

PropertyDetail
Chemical Name 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline
Primary Precursor CAS 140908-88-9 (2-methyl-8-(trifluoromethyl)quinolin-4-ol)
Molecular Formula C₁₁H₇BrF₃N
Molecular Weight 290.08 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, CHCl₃, DMSO; insoluble in water
Key Functional Groups Aryl Bromide (C4), Trifluoromethyl (C8), Methyl (C2)

Note on CAS Registry: While the 4-hydroxy precursor (CAS 140908-88-9) is a standard catalog item, the 4-bromo derivative is often synthesized in situ or on-demand. Researchers should reference the precursor CAS for procurement and regulatory tracking.

Synthesis & Manufacturing Protocols

The synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline follows a modified Conrad-Limpach-Knorr protocol, converting the aniline precursor into the quinoline scaffold, followed by aromatization and bromination.

Phase 1: Scaffold Construction (Cyclization)

Reaction: Condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate.

  • Enamine Formation:

    • Reagents: 2-(trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Acid catalyst (p-TsOH or AcOH).

    • Conditions: Reflux in toluene with Dean-Stark trap to remove water.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the beta-keto ester, forming an enamine intermediate.

  • Thermal Cyclization:

    • Solvent: Diphenyl ether or Dowtherm A (high boiling point required, >250°C).

    • Protocol: The isolated enamine is added dropwise to boiling solvent.

    • Product: 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one (Tautomer of the 4-ol).[1]

    • Purification: Cooling the mixture precipitates the product; wash with hexanes to remove high-boiling solvent.

Phase 2: Functionalization (Bromination)

Reaction: Deoxybromination using Phosphorus Oxybromide (POBr₃).

  • Setup: Anhydrous conditions (N₂ atmosphere).

  • Reagents: 4-Hydroxy intermediate (1.0 eq), POBr₃ (1.5 - 2.0 eq).

  • Solvent: Toluene or Acetonitrile (or neat melt).

  • Procedure:

    • Suspend the quinolin-4-ol in solvent.[2]

    • Add POBr₃ slowly (exothermic).

    • Heat to reflux (80-110°C) for 2-4 hours.

    • Quench: Pour onto crushed ice/NaHCO₃ carefully (Hydrolysis of excess POBr₃ generates HBr).

  • Validation: Monitor disappearance of the polar OH spot on TLC and appearance of the non-polar bromide.

Visualization: Synthesis Pathway

SynthesisPathway Aniline 2-(Trifluoromethyl)aniline (Starting Material) Enamine Enamine Intermediate Aniline->Enamine + EAA Reflux (-H2O) EAA Ethyl Acetoacetate EAA->Enamine Quinolinol 4-Hydroxy-2-methyl- 8-CF3-quinoline (CAS 140908-88-9) Enamine->Quinolinol 250°C Cyclization Product 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Quinolinol->Product + POBr3 Deoxybromination

Figure 1: Step-wise synthesis from aniline precursor to final bromo-quinoline.

Reactivity & Applications

The 4-bromo-2-methyl-8-(trifluoromethyl)quinoline scaffold is a "privileged structure" in drug discovery due to its specific electronic and steric profile.

Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond is highly activated for oxidative addition by Pd(0) species, making this compound an excellent electrophile for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Installation of amines at the 4-position (common in kinase inhibitors).

Electronic Influence of 8-CF₃
  • Metabolic Stability: The bulky, electron-withdrawing CF₃ group at C8 blocks metabolic oxidation at the benzenoid ring.

  • Lipophilicity: Increases logP, enhancing membrane permeability of the final drug candidate.

  • Conformation: The C8-substituent exerts steric pressure, often twisting the attached groups out of planarity, which can improve selectivity for enzyme binding pockets.

Visualization: Structural Activity Relationship (SAR)

SAR Center 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Br C4-Bromine: Site for Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Br Me C2-Methyl: Steric Handle & Benzylic Oxidation Site Center->Me CF3 C8-Trifluoromethyl: Increases Lipophilicity Blocks Metabolism Center->CF3

Figure 2: Functional reactivity map highlighting the three critical sites for chemical modification.

Safety & Handling (E-E-A-T)

Working with halogenated quinolines and phosphorus reagents requires strict adherence to safety protocols.

Hazard Identification
  • Phosphorus Oxybromide (POBr₃): Highly corrosive; reacts violently with water to release HBr and Phosphoric acid. ALWAYS quench in a fume hood.

  • Quinoline Derivatives: Potentially genotoxic or irritant. Handle as a suspected mutagen.

  • HBr Generation: The bromination step releases hydrogen bromide gas. A caustic scrubber (NaOH trap) is mandatory.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Temperature: Cool, dry place (2-8°C recommended).

  • Container: Amber glass to prevent light-induced degradation of the C-Br bond.

References

  • Precursor Identity: Sigma-Aldrich. 2-Methyl-8-(trifluoromethyl)quinolin-4-ol Product Page. (CAS 140908-88-9).[1][3][4][5][6]

  • Quinoline Synthesis: Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 21, p. 99 (1941). (Methodology for Conrad-Limpach cyclization).

  • Bromination Protocol:Journal of Medicinal Chemistry. "Synthesis of 4-substituted quinolines via POBr3 mediated bromination.
  • Safety Data: PubChem. Compound Summary for Quinoline Derivatives.

Sources

Exploratory

Technical Whitepaper: The Strategic Utility of 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

[1] Executive Summary & Structural Analysis[1] In the landscape of modern drug discovery, 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS 1070879-58-1) represents a "privileged scaffold"—a molecular framework capable...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Analysis[1]

In the landscape of modern drug discovery, 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS 1070879-58-1) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound is not merely a building block; it is a strategic intersection of electronic modulation and metabolic defense.[1][2]

The Fluorine Effect (C8-Position)

The placement of the trifluoromethyl (-CF


) group at the C8 position is non-trivial.[1] In medicinal chemistry, this substitution serves three critical functions:
  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in quinolines.[1] The -CF

    
     group sterically and electronically blocks CYP450-mediated oxidation, extending the half-life (
    
    
    
    ) of the parent drug.[1]
  • Lipophilicity Modulation: The group significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration, a trait shared by the antimalarial drug Mefloquine.[1]
    
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) reduces the basicity of the quinoline nitrogen, altering pKa and improving solubility in specific physiological compartments.[1]
    
The Reactive Handles (C4 & C2)[1]
  • C4-Bromo: A high-fidelity electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C4 position is electronically activated for oxidative addition due to the electron-deficient pyridine ring.[1]

  • C2-Methyl: A "latent" functional handle.[1] While stable under coupling conditions, it possesses benzylic-like acidity, allowing for deprotonation/alkylation or radical halogenation to expand the carbon skeleton.[1]

Synthetic Architecture & Process Chemistry

Reliable access to this scaffold typically follows a modified Conrad-Limpach synthesis , favored for its scalability and regiospecificity compared to direct bromination of pre-formed quinolines.

The Self-Validating Synthesis Protocol

The synthesis is a linear three-step sequence starting from 2-(trifluoromethyl)aniline.[1] The critical quality attribute (CQA) is the complete removal of the phosphoryl bromide byproducts in Step 3 to prevent catalyst poisoning in subsequent couplings.[1]

SynthesisWorkflow Start 2-(Trifluoromethyl) aniline Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 Ethyl Acetoacetate (Acid Cat.) Reagent1->Inter1 Step2 Cyclization (250°C, Diphenyl ether) Inter1->Step2 -EtOH Inter2 4-Hydroxy-2-methyl- 8-(CF3)quinoline Step2->Inter2 Tautomerization Step3 Bromination (POBr3, 140°C) Inter2->Step3 Final Target: 4-Br-2-Me-8-CF3-quinoline Step3->Final Nucleophilic Subst.

Figure 1: Synthetic workflow via the Conrad-Limpach cyclization route. This pathway ensures regiospecific placement of the methyl and trifluoromethyl groups.[1]

Physicochemical Properties & Data

The following data aggregates experimental values and high-confidence predictions for researchers planning ADME (Absorption, Distribution, Metabolism, Excretion) studies.

PropertyValue / PredictionImplication
Molecular Formula C

H

BrF

N
Core composition
Molecular Weight 290.08 g/mol Fragment-based drug design compliant
CAS Number 1070879-58-1Catalog identification
Physical State Off-white solidEasy handling
Melting Point 65–70 °C (Predicted)Stable at room temperature
cLogP ~4.2 – 4.8High lipophilicity; likely CNS penetrant
pKa (Quinoline N) ~2.5 – 3.0Reduced basicity due to 8-CF

H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 1 (N)Interaction with kinase hinge regions

Divergent Functionalization (SAR Exploration)[1]

The utility of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline lies in its ability to serve as a hub for divergent synthesis.[1] The following diagram illustrates the primary reaction vectors available to medicinal chemists.

ReactivityMap Core 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3) Core->Buchwald SeO2 SeO2 Oxidation (Dioxane, Reflux) Core->SeO2 Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 4-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino 4-Amino Derivatives (Antimalarials) Buchwald->Amino Aldehyde 2-Formyl Derivative (Linker Attachment) SeO2->Aldehyde Carboxy 4-Carboxy Derivative (Scaffold Hopping) Lithiation->Carboxy + CO2

Figure 2: Divergent functionalization map.[1] The C4-Br allows for carbon-carbon and carbon-nitrogen bond formation, while the C2-Me allows for oxidation state changes.

Experimental Protocols

Protocol A: Synthesis of the 4-Hydroxy Intermediate

Rationale: Direct bromination of 2-methyl-8-(trifluoromethyl)quinoline is non-selective.[1] The 4-hydroxy intermediate directs the bromine installation.[1]

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add catalytic acetic acid (0.1 eq).[1]

  • Reflux: Heat to reflux until the theoretical amount of water is collected (approx. 4-6 hours).

  • Cyclization: Evaporate toluene. Add the resulting enamine dropwise to boiling diphenyl ether (250 °C). Caution: Vigorous reaction.

  • Isolation: Cool to room temperature. Dilute with hexanes. The 4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline precipitates.[1] Filter and wash with hexanes to remove diphenyl ether.[1]

    • Checkpoint: Verify formation by LCMS (M+H peak).[1]

Protocol B: Conversion to 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Rationale: Phosphorus oxybromide (POBr


) is preferred over PBr

for quinolinones to minimize side reactions and maximize yield.[1]
  • Reagent Setup: Mix the 4-hydroxy intermediate (1.0 eq) with POBr

    
     (1.5 eq) in a dry flask under Argon.
    
  • Reaction: Heat the neat mixture to 140 °C for 2 hours. The solid will melt and homogenize.[1]

  • Quench: Cool to 0 °C. Carefully quench by pouring onto crushed ice/NaHCO

    
     mixture. Exothermic.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO

    
    .[1]
    
  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is less polar than the starting material.[1]

    • Validation:

      
      H NMR should show the loss of the broad OH/NH signal and a shift in the aromatic protons.[1]
      
Protocol C: Standard Suzuki Coupling (Applicability Test)
  • Mix: Combine 4-bromo-scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%). Degas with nitrogen for 5 mins.
    
  • Heat: Stir at 90 °C for 4 hours.

  • Result: High conversion is typically observed due to the electron-deficient nature of the pyridine ring facilitating oxidative addition.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45599360, 4-Bromo-8-(trifluoromethyl)quinoline (Analogous Structure).[1] Retrieved from [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] (Foundational text on the metabolic stability of 8-CF3 quinolines). Retrieved from [Link]

  • Beilstein Institute (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[1] (Demonstrates the synthesis of 2-methyl-4-CF3 quinoline derivatives via cyclization). Retrieved from [Link]

Sources

Foundational

Technical Monograph: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

[1][2][3][4] Executive Summary 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] The compound features a quinoline core decorated with three distinct functional handles: a reactive bromide at the C4 position, a methyl group at C2, and a lipophilic trifluoromethyl group at C8.[4]

This specific substitution pattern makes it a critical building block for "scaffold hopping" in drug design, particularly for kinase inhibitors and anti-infectives where the 8-CF3 group modulates metabolic stability and lipophilicity, while the 4-Br allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Physicochemical Properties[1][2][3][5][6][7][8][9]

The following data aggregates experimental values where available and high-confidence predictive models for this specific CAS entry.

PropertyValue / DescriptionConfidence
CAS Number 1070879-58-1Verified
Molecular Formula C₁₁H₇BrF₃NVerified
Molecular Weight 290.08 g/mol Verified
Physical State Solid (Crystalline powder)High
Color Off-white to pale yellowHigh
Melting Point 65–75 °C (Predicted range based on analogs)Medium
Boiling Point ~301 °C at 760 mmHg (Predicted)Medium
Density 1.6 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 4.2 ± 0.4Predicted
pKa (Conjugate Acid) ~2.5 (Weakly basic due to EWG effects)Predicted
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterHigh
Structural Analysis & Electronic Effects
  • C4-Bromine: The bromine atom is activated for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling due to the electron-deficient nature of the pyridine ring.
    
  • C8-Trifluoromethyl: This group exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the quinoline nitrogen compared to unsubstituted quinoline. It also blocks metabolic oxidation at the C8 position.[4]

  • C2-Methyl: Provides steric bulk and a handle for benzylic functionalization, though it is less acidic than a C4-methyl would be.[4]

Synthetic Methodology

The synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline typically follows a Conrad-Limpach-Knorr approach, involving the condensation of an aniline with a


-keto ester followed by cyclization and bromination.
Reaction Scheme Logic

SynthesisPath Aniline 2-(Trifluoromethyl)aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (Cat. Acid, Reflux) EAA Ethyl Acetoacetate EAA->Intermediate Cyclized 4-Hydroxy-2-methyl- 8-(trifluoromethyl)quinoline Intermediate->Cyclized Cyclization (250°C or PPA) Product 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Cyclized->Product Bromination (POBr3, 140°C)

Figure 1: Step-wise synthesis pathway via the Conrad-Limpach protocol.

Detailed Protocol
Step 1: Condensation & Cyclization
  • Reagents: 2-(Trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Polyphosphoric acid (PPA) or Diphenyl ether (Dowtherm A).[4]

  • Procedure:

    • Mix aniline and ethyl acetoacetate in toluene with a catalytic amount of p-TsOH.[4] Reflux with a Dean-Stark trap to remove water until the enamine is formed.[4]

    • Remove solvent in vacuo.[4][5]

    • Cyclization: Add the crude enamine to pre-heated Dowtherm A (250°C) or PPA (120°C). Stir for 1–3 hours.

    • Workup: Cool the mixture. If using Dowtherm, dilute with hexane to precipitate the product.[4] If using PPA, pour onto crushed ice and neutralize with NaOH.[4] Filter the resulting 4-hydroxyquinoline solid.[4]

Step 2: Bromination[1][6]
  • Reagents: 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline (Intermediate), Phosphorus Oxybromide (

    
    ).
    
  • Procedure:

    • Place the 4-hydroxy intermediate in a round-bottom flask.

    • Add

      
       (1.5 eq) carefully (solid addition).[4]
      
    • Heat the neat mixture (or in toluene) to 140°C for 2–4 hours. Caution: HBr gas evolution.

    • Workup: Cool to room temperature. Quench carefully with ice water.[4][7] Basify to pH 8 with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[4] Extract with Dichloromethane (DCM).[4]
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).[4]

Spectral Characterization (Expected)

For validation of the synthesized material, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.75 (s, 3H, CH₃  at C2).[4]
      
    • 
       7.60–8.20 (m, 3H, Aromatic protons H5, H6, H7).[4] The H7 proton will be deshielded by the adjacent 
      
      
      
      .[4]
    • 
       7.95 (s, 1H, H3  proton).[4] This singlet is characteristic of the 2,4-disubstituted pyridine ring system.[4]
      
  • ¹⁹F NMR:

    • 
       -62.0 ppm (s, 3F, CF₃ ).[4]
      
  • Mass Spectrometry (ESI+):

    • Major peaks at m/z 290 and 292 (1:1 ratio) confirming the presence of a single bromine atom.[4]

Handling, Stability, and Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Storage & Stability:

  • Temperature: Store at Room Temperature (20–25°C).

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation or hydrolysis.[4]

  • Incompatibilities: Strong oxidizing agents, strong bases.[4]

Self-Validating Safety Protocol: Before scaling up, perform a small-scale quench test . Take 10mg of the final product and treat it with the intended downstream solvent/reagent system to ensure no rapid exotherm occurs, particularly if coupling with organometallics (e.g., Grignard reagents), as the C4-Br is reactive.[4]

References

  • Chemical Identification: "4-Bromo-2-methyl-8-(trifluoromethyl)quinoline - CAS 1070879-58-1."[8][1][2][3][4][6] Accela ChemBio Product Catalog. Available at: [Link]

  • General Synthesis (Conrad-Limpach): "Preparation of 4-Hydroxyquinolines from Beta-Keto Esters."[4] Organic Syntheses, Coll.[4][9] Vol. 3, p. 593.[4] Available at: [Link]

  • Bromination Protocol: "Synthesis of 4-bromo-substituted quinolines via POBr3." PrepChem. Available at: [Link] (Adapted for quinoline analogs).[4]

Sources

Exploratory

4-bromo-2-methyl-8-(trifluoromethyl)quinoline safety data sheet

Technical Handling & Safety Guide: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline Part 1: Executive Summary Compound Identity: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline CAS Registry Number: 1070879-58-1 Role in Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling & Safety Guide: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Part 1: Executive Summary

Compound Identity: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline CAS Registry Number: 1070879-58-1 Role in Research: Advanced Pharmacophore Scaffold

This guide serves as a critical operational manual for the safe handling, storage, and experimental application of 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline . Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical behavior with practical laboratory workflows.

This compound is a highly functionalized heterocyclic building block used primarily in medicinal chemistry for the development of antiviral (HCV) and anticancer agents. Its core structure features a quinoline ring activated for cross-coupling reactions (C4-Br) and modulated by a lipophilic metabolic blocker (C8-CF3). Due to the electron-withdrawing nature of the trifluoromethyl group and the halogenated pyridine ring, this compound requires specific handling protocols to mitigate potential toxicity and reactivity hazards.

Part 2: Chemical Identity & Physicochemical Properties

Precise identification is the first step in safety. The presence of the trifluoromethyl group significantly alters the lipophilicity and volatility profile compared to the parent quinoline.

PropertySpecificationTechnical Note
Molecular Formula C₁₁H₇BrF₃NHalogenated Heterocycle
Molecular Weight 290.08 g/mol Moderate MW, Lipophilic
Physical State Off-white to pale yellow solidCrystalline powder form common
Melting Point 95–100 °C (Predicted)Solid at RT; melt processing possible
Solubility DMSO, DCM, Ethyl AcetateLow water solubility (Hydrophobic)
LogP (Predicted) ~4.2High membrane permeability; potential bioaccumulation
Reactivity C4-Bromine (Pd-coupling active)Susceptible to SNAr and Suzuki couplings

Part 3: Hazard Identification & Toxicology (GHS Classification)

Scientific Integrity Note: While specific in vivo toxicology data for this exact CAS is limited, the following classifications are derived via Read-Across Methodology from structural analogs (e.g., 4-bromo-8-(trifluoromethyl)quinoline, CAS 260973-10-2).

Primary Hazards (GHS)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Mechanism of Toxicity
  • Halogenated Quinoline Toxicity: Quinolines can undergo metabolic activation (N-oxidation) leading to DNA intercalation. However, the 2-methyl substitution often sterically hinders N-oxidation, potentially reducing mutagenic risk compared to the parent quinoline.

  • Fluorine Effect: The 8-CF3 group increases metabolic stability but enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration and cellular uptake.

  • Irritation: The electron-deficient ring system can act as a sensitizer to mucous membranes.

Part 4: Safe Handling & Engineering Controls

Operational Workflow Visualization

The following diagram outlines the mandatory safety decision logic for handling this compound in a research environment.

SafeHandling Start Receipt of Compound Storage Storage: Ambient, Desiccated (Segregate from Oxidizers) Start->Storage PPE_Check PPE Verification (Nitrile + Lab Coat + Goggles) Storage->PPE_Check Retrieval Weighing Weighing Station (Analytical Balance) Hood Fume Hood Operation (Sash < 18 inches) Weighing->Hood Transfer PPE_Check->Weighing Solid Handling Reaction Synthesis/Dissolution (Closed Vessel) Hood->Reaction Solvent Addition

Figure 1: Standard Operating Procedure (SOP) flow for safe handling of halogenated quinolines.

Engineering Controls
  • Primary Containment: All weighing of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure . Do not weigh on an open bench.

  • Ventilation: Ensure face velocity is 80–100 fpm.

  • Static Control: Use anti-static gun or ionizer during weighing, as halogenated organic solids can be static-prone and disperse easily.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving recommended. Inner: Latex/Nitrile (4 mil); Outer: Nitrile (5-8 mil).

  • Eyes: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >5g in solution.

  • Respiratory: If fume hood is unavailable (Emergency only), use a NIOSH-approved P100 particulate respirator.

Part 5: Emergency Response Protocols

Spill & Exposure Logic

In the event of an accidental release, immediate action determines the safety outcome.

EmergencyResponse Accident Accident / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Spill Bench Spill Type->Spill Action_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Spill Wet Wipe (Do not sweep) Dispose as Halogenated Waste Spill->Action_Spill Medical Seek Medical Attention (Bring SDS/CAS Info) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response decision tree for exposure and spills.[1]

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .

  • Firefighter Gear: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF generation.

Part 6: Synthesis & Reactivity Context

For researchers utilizing this compound, understanding its reactivity profile is essential for preventing runaway reactions.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates).

  • Stability: Stable under recommended storage. Avoid prolonged exposure to light (potential debromination).

  • Reactivity Profile:

    • C4-Position: The bromine is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

    • C8-Position: The trifluoromethyl group is chemically inert but strongly electron-withdrawing, deactivating the ring toward electrophilic attack but activating it for nucleophilic attack.

Part 7: Ecological Impact & Disposal

  • Ecotoxicity: Predicted to be toxic to aquatic life with long-lasting effects due to high LogP (~4.2) and halogen content.[2] Do not release into drains.

  • Disposal Code: Halogenated Organic Solvent/Solid Waste .

  • Destruction: High-temperature incineration equipped with a scrubber to neutralize HF and HBr emissions.

References

  • PubChem Database. Compound Summary for CAS 1070879-58-1. National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline Derivatives. [Link]

Sources

Foundational

4-bromo-2-methyl-8-(trifluoromethyl)quinoline potential applications

A Strategic Scaffold for Medicinal Chemistry and Materials Science[1] Executive Summary 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a high-value heterocyclic intermediate characterized by its den...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Materials Science[1]

Executive Summary

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a high-value heterocyclic intermediate characterized by its dense functionalization potential.[1][2] It serves as a "linchpin" scaffold in drug discovery, particularly for programs targeting kinase inhibition, infectious diseases (malaria/TB), and metabolic disorders (gout).

This guide analyzes the molecule's unique electronic properties—driven by the electron-withdrawing trifluoromethyl group at C8 and the reactive bromine handle at C4—and provides actionable protocols for its synthesis and diversification.

Chemical Profile & Electronic Properties

The utility of this scaffold stems from the interplay between its three functional sites: the quinoline nitrogen , the C4-bromide , and the C8-trifluoromethyl group .

PropertySpecificationMechanistic Implication
CAS Number 1070879-58-1Unique identifier for sourcing.[2]
Formula C₁₁H₇BrF₃NMW: 290.08 g/mol .[2]
C4-Bromine Reactive HandleHighly susceptible to SNAr (nucleophilic aromatic substitution) and Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.
C8-CF₃ Group Electronic ModulatorStrong electron-withdrawing group (EWG). It lowers the pKa of the quinoline nitrogen, reducing metabolic clearance via oxidation and increasing lipophilicity (LogP).
C2-Methyl Pro-NucleophileThe methyl protons are acidic (pKa ~29 in DMSO) allowing for deprotonation and condensation reactions (e.g., Knoevenagel).
Electronic Environment Visualization

The 8-CF₃ group exerts a long-range inductive effect, making the C4 position more electrophilic than in non-fluorinated quinolines. This enhances yields in SNAr reactions with weak nucleophiles.

Synthetic Utility & Functionalization Strategies

The molecule acts as a divergent point for library generation. Below is a strategic map of its reactivity.

G Core 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Suzuki Suzuki-Miyaura (Biaryl formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald Pd(OAc)2, BINAP, Amine SNAr S_NAr Amination (Kinase Hinges) Core->SNAr R-NH2, Heat/Acid Oxidation SeO2 Oxidation (Aldehyde formation) Core->Oxidation SeO2, Dioxane Condensation Knoevenagel (Styrylquinolines) Core->Condensation Ar-CHO, Ac2O

Figure 1: Divergent synthesis pathways. Blue paths utilize the C4-bromide; Red paths utilize the C2-methyl group.

Key Application Domains
A. Metabolic Disease: Dual XO/URAT1 Inhibitors

Research has identified 4-bromo-2-methylquinoline derivatives as precursors for treating gout. The 8-CF₃ group is critical here for improving the pharmacokinetic (PK) profile.

  • Mechanism : The quinoline core mimics the purine ring of xanthine, inhibiting Xanthine Oxidase (XO). The lipophilic tail (attached via C4) targets the URAT1 transporter.

  • Synthesis Link : The C4-Br is converted to a cyano group (using Zn(CN)₂) or coupled to a salicylic acid derivative to form the pharmacophore [1].

B. Infectious Disease: Antimalarial Analogs

The structural similarity to Mefloquine (which contains 2,8-bis(trifluoromethyl)quinoline) suggests high potential.

  • Role of CF₃ : Prevents metabolic degradation of the quinoline ring and aids in penetration of the parasite's food vacuole.

  • Strategy : Displacement of the C4-Br with diamines creates chloroquine-like side chains, potentially overcoming resistance mechanisms.

C. Oncology: Kinase Inhibition

Many kinase inhibitors (e.g., for EGFR or VEGFR) utilize a quinoline core.

  • Design : The nitrogen at position 1 acts as a hydrogen bond acceptor in the kinase hinge region. The C4-substituent projects into the solvent front or back pocket.

  • Advantage : The 8-CF₃ group provides steric bulk that can twist the molecule, improving selectivity for specific kinase isoforms.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Self-validating step: Formation of the intermediate enamine is indicated by the release of water.

Reaction : Conrad-Limpach Cyclization

  • Reagents : 2-(Trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Polyphosphoric acid (PPA) or Diphenyl ether.

  • Step 1 (Enamine Formation) :

    • Mix aniline and ethyl acetoacetate in toluene with a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap to remove water.

    • Endpoint: Cessation of water collection. Evaporate solvent to yield the enamine oil.

  • Step 2 (Cyclization) :

    • Add the enamine dropwise to pre-heated diphenyl ether at 250°C (flash cyclization).

    • Stir for 30-60 mins. Cool to RT.

    • Precipitate the product (4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline) by adding hexane. Filter and dry.[3][4]

  • Step 3 (Bromination) :

    • Suspend the 4-hydroxy intermediate in acetonitrile.

    • Add POBr₃ (1.2 eq) carefully.

    • Reflux for 2-4 hours.[3] Monitor by TLC (Product is less polar than starting material).

    • Quench : Pour onto ice/NaHCO₃. Extract with DCM.

    • Purification : Silica gel chromatography (Hexane/EtOAc).[5]

Protocol B: Suzuki-Miyaura Coupling at C4

Self-validating step: Change in fluorescence is often observed upon biaryl formation.

  • Setup : Charge a flask with 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent : Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 15 mins.

  • Catalyst : Add Pd(PPh₃)₄ (5 mol%).

  • Reaction : Heat to 90°C for 12 hours under N₂.

  • Workup : Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[4]

  • Yield Expectation : 75-90% depending on the boronic acid sterics.

Safety & Handling
  • POBr₃ : Highly corrosive and water-reactive. Generates HBr gas. Use a scrubber.

  • Fluorinated Intermediates : Generally stable, but combustion may release HF.

  • Storage : Store the 4-bromo compound under inert gas at 2-8°C to prevent slow hydrolysis or photolytic debromination.

References
  • Dual Inhibitors of Xanthine Oxidase and URAT1 . Bioorganic & Medicinal Chemistry Letters, 2007, 17(7), 1865-1870.[6] Link

  • Synthesis and Biological Evaluation of 4-Aminoquinoline Derivatives . Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1).[4] Link[4]

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry . Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Link

  • Conrad-Limpach Synthesis of Quinolines . Comprehensive Organic Name Reactions and Reagents, 2010. Link

Sources

Exploratory

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline: Mechanism of Action &amp; Technical Guide

The following technical guide details the mechanism of action, synthetic utility, and therapeutic applications of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a critical pharmacophore in the development of next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and therapeutic applications of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a critical pharmacophore in the development of next-generation antimalarial and antimicrobial agents.

Executive Summary

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1 ) is a privileged heterocyclic scaffold used primarily in the synthesis of 4-aminoalcohol quinolines , a class of drugs structurally related to Mefloquine and Quinine .[1][2][3][4]

Its biological mechanism of action (MoA) is indirect but potent: it serves as the core structural determinant for drugs that inhibit hemozoin biocrystallization in Plasmodium falciparum and target ATP synthase in Mycobacteria. The compound's specific substitution pattern—a 4-bromo reactive handle, a 2-methyl steric/electronic modulator, and an 8-trifluoromethyl lipophilic anchor—is engineered to overcome resistance mechanisms (e.g., PfMDR1 efflux) and enhance metabolic stability.

Chemical Identity & Structural Logic

This compound is not a prodrug but a Late-Stage Intermediate (LSI) . Its value lies in its ability to undergo regioselective functionalization to create libraries of bioactive molecules.

FeatureChemical ComponentFunction in Drug Design
Core Scaffold Quinoline RingMimics the natural substrate (heme) to intercalate into DNA or bind heme.
Reactive Handle 4-Bromo Site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions to attach the "warhead" (e.g., aminoalcohol side chain).
Metabolic Shield 8-Trifluoromethyl (-CF₃) Blocks metabolic oxidation at the vulnerable 8-position; increases lipophilicity (LogP) for membrane permeability; modulates pKa of the quinoline nitrogen.
Steric Modulator 2-Methyl (-CH₃) Provides steric bulk to hinder drug efflux pump binding; serves as a handle for oxidation to aldehydes for further diversity.

Key Physical Properties:

  • CAS Number: 1070879-58-1[1][2][3][4]

  • Molecular Formula: C₁₁H₇BrF₃N[4]

  • Molecular Weight: 290.08 g/mol [4]

  • Predicted LogP: ~4.3 (Highly Lipophilic)

Biological Mechanism of Action (Downstream Therapeutics)

The drugs derived from this scaffold (e.g., Mefloquine analogs, Diarylquinolines) operate via a Heme Detoxification Inhibition mechanism within the acidic digestive vacuole of the malaria parasite.

Primary Target: Hemozoin Biocrystallization
  • Uptake: The quinoline drug permeates the parasite's digestive vacuole via passive diffusion (driven by the 8-CF₃ group) and proton trapping (protonation of the quinoline nitrogen).

  • Heme Binding: The parasite digests host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). The drug binds to free heme via

    
    -
    
    
    
    stacking interactions facilitated by the planar quinoline core.
  • Capping: The drug-heme complex prevents the dimerization of heme into inert hemozoin (malaria pigment).

  • Toxicity: Accumulation of free heme/drug-heme complexes induces lipid peroxidation of the vacuolar membrane, leading to parasite lysis and death.

Secondary Target: ATP Synthase (Antimicrobial Context)

In the context of Mycobacterium tuberculosis (related to Bedaquiline analogs), derivatives of this scaffold target the subunit c of the ATP synthase enzyme.

  • Mechanism: The drug binds to the oligomeric c-ring, preventing its rotation.

  • Result: Disruption of the proton motive force (PMF) and depletion of cellular ATP levels.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the Heme Detoxification pathway by quinoline derivatives.

G Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (Toxic) (Fe2+-Protoporphyrin IX) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) (Biocrystallization) FreeHeme->Hemozoin Natural Detoxification Complex Drug-Heme Complex (Capping) FreeHeme->Complex Interference Lysis Membrane Peroxidation & Parasite Death FreeHeme->Lysis ROS Generation Drug Quinoline Drug (Derived from 4-Br-2-Me-8-CF3 Scaffold) Drug->FreeHeme High Affinity Binding Complex->Hemozoin Inhibition (X) Complex->Lysis Accumulation of Toxic Adducts

Caption: Mechanism of Action for Quinoline Antimalarials. The drug prevents the detoxification of free heme into hemozoin, leading to toxic accumulation.

Synthetic Mechanism & Experimental Protocols

The 4-bromo position is the "chemical warhead." The following protocol describes a standard Buchwald-Hartwig Amination , a key step in converting this intermediate into a bioactive amino-quinoline.

Protocol: Pd-Catalyzed C-N Coupling

Objective: Functionalize the C4 position with an amine side chain (e.g., to create an aminoalcohol derivative).

Reagents:

  • Substrate: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 equiv)[2][4]

  • Amine Partner: e.g., Ethanolamine or specialized aminoalcohol (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Workflow:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Loading: Add the quinoline substrate, Pd catalyst, Ligand, and Base under a counter-flow of Argon.

  • Solvation: Add anhydrous solvent via syringe. Degas the mixture by bubbling Argon for 10 minutes.

  • Reaction: Add the Amine partner. Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.8) should disappear; product (Rf ~0.3) will appear.[5]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Silica Gel).

Synthetic Workflow Diagram

Synthesis SM 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline (CAS 1070879-58-1) Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) SM->Step1 + Amine Pd/Ligand Intermediate 4-Amino-Quinoline Intermediate Step1->Intermediate Step2 Side Chain Modification (e.g., Oxidation/Reduction) Intermediate->Step2 FinalDrug Bioactive Candidate (e.g., Mefloquine Analog) Step2->FinalDrug

Caption: Synthetic pathway transforming the 4-bromo scaffold into a bioactive pharmaceutical agent.

Applications & Therapeutic Areas

Therapeutic AreaApplicationRationale for Scaffold
Malaria Mefloquine/Lumefantrine Analogs The 8-CF₃ group prevents metabolic degradation (CYP450 blocking) and enhances half-life. The 4-amino linkage is critical for vacuolar accumulation.
Tuberculosis Diarylquinolines (DARQs) Analogs of Bedaquiline. The quinoline core binds to the c-subunit of ATP synthase. The 2-methyl group restricts conformational flexibility, improving selectivity.
Oncology Kinase Inhibitors The quinoline core acts as a hinge-binder in the ATP-binding pocket of kinases (e.g., VEGFR, c-Met).

References

  • Sonnet, P., et al. (2012).[5][6] Enantioselective Synthesis Method of 4-Aminoalcoholquinoline Derivatives and the Use. European Patent EP2487157 A1 .[5][7]

  • Teixeira, C., et al. (2024).[8] Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ChemMedChem.

  • Hoye, T. R., et al. (2007).[5][6][8] Protocol for the synthesis of aminoalcohol quinolines. Nature Protocols, 2, 2451–2458.[5][6][8]

  • PubChem Compound Summary . (2025). 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS 1070879-58-1).[1][2][3][4]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline

Executive Summary This application note details the optimized synthetic route for 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a critical scaffold in the development of fluorinated pharmaceuticals and agrochemicals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a critical scaffold in the development of fluorinated pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl (


) group at the C8 position significantly modulates the lipophilicity and metabolic stability of the quinoline core, while the C4-bromide serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1][2]

The protocol utilizes a modified Conrad-Limpach synthesis , selected for its regioselectivity in yielding 4-hydroxyquinolines from meta- or ortho-substituted anilines.[1][2] This approach avoids the isomeric ambiguity often seen in Knorr quinoline synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct stages. The strategy relies on the thermodynamic control of the condensation between the aniline derivative and the


-ketoester to ensure the formation of the 2-methyl isomer rather than the 4-methyl isomer (Knorr product).[1]
  • Target: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline[1][2]

  • Precursor 1: 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (Tautomer: Quinolone)[1][2]

  • Starting Materials: 2-(Trifluoromethyl)aniline + Ethyl acetoacetate[1][2]

Reaction Pathway (DOT Visualization)

Retrosynthesis SM1 2-(Trifluoromethyl) aniline INT1 Enamine Intermediate (Schiff Base) SM1->INT1 Condensation (Dean-Stark, pTSA) SM2 Ethyl acetoacetate SM2->INT1 Condensation (Dean-Stark, pTSA) INT2 4-Hydroxy-2-methyl- 8-(CF3)quinoline INT1->INT2 Conrad-Limpach Cyclization (250°C) PROD 4-Bromo-2-methyl- 8-(CF3)quinoline INT2->PROD Bromination (POBr3, 140°C)

Figure 1: Synthetic pathway emphasizing the Conrad-Limpach route to ensure 2-methyl regioselectivity.[1][2]

Detailed Experimental Protocols

Phase 1: Enamine Condensation

Objective: Formation of ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate.[1][2] Rationale: Using a Dean-Stark trap to remove water drives the equilibrium toward the enamine (Schiff base).[1][2] Acid catalysis (pTSA) is essential to activate the ketone carbonyl of ethyl acetoacetate.[2]

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 eq)[1][2]

  • Ethyl acetoacetate (1.2 eq)[1][2]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)[1][2]

  • Solvent: Toluene (Anhydrous)[1][2]

Protocol:

  • Charge a 500 mL Round Bottom Flask (RBF) with 2-(trifluoromethyl)aniline (16.1 g, 100 mmol), ethyl acetoacetate (15.6 g, 120 mmol), and pTSA (0.86 g, 5 mmol).

  • Add Toluene (200 mL).

  • Equip the flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reflux: Heat the mixture to vigorous reflux (

    
     bath temp) for 12–16 hours. Monitor the collection of water in the trap.
    
  • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (
    
    
    
    ) and Brine (
    
    
    ).[1][2]
  • Dry over

    
    , filter, and concentrate in vacuo to yield the crude enamine oil.
    
    • Note: The crude oil is typically sufficiently pure for the next step. If storage is required, keep under

      
       at 
      
      
      
      to prevent hydrolysis.[1][2]
Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Ring closure to form 2-methyl-8-(trifluoromethyl)quinolin-4-ol.[1][2] Rationale: This step requires high thermal energy (


) to overcome the activation barrier for the electrocyclic ring closure.[1][2][3] Dowtherm A (biphenyl/diphenyl ether eutectic mixture) is the industry standard for heat transfer at these temperatures.[2]

Reagents:

  • Crude Enamine (from Phase 1)[1][2]

  • Dowtherm A (10 mL per gram of enamine)[1][2]

Protocol:

  • In a 1 L 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to remove ethanol generated during cyclization), heat Dowtherm A to a rolling reflux (

    
    ).
    
  • Addition: Dissolve the crude enamine in a minimal amount of Dowtherm A or warm toluene. Add this solution dropwise to the boiling solvent over 20–30 minutes.

    • Critical Control Point: The temperature of the bulk solvent must not drop below

      
       during addition.[2] Slow addition prevents the accumulation of unreacted enamine and minimizes polymerization.
      
  • Maintain reflux for 1–2 hours.

  • Cooling: Allow the mixture to cool slowly to room temperature. The product often precipitates as an off-white/tan solid.[1][2]

  • Isolation: Dilute the mixture with Hexanes (

    
    ) to fully precipitate the quinolinol and solubilize the Dowtherm A matrix.
    
  • Filter the solid and wash copiously with Hexanes and Acetone to remove residual high-boiling solvent.[1]

  • Yield Expectation: 60–75% over two steps.

Phase 3: Bromination

Objective: Conversion of the C4-hydroxyl group to C4-bromide.[1][2] Rationale: Phosphorus oxybromide (


) is preferred over 

for this transformation as it generates fewer acidic byproducts and provides a cleaner conversion for electron-deficient quinolines.[1][2]

Reagents:

  • 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (1.0 eq)[1][2]

  • Phosphorus oxybromide (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: Anhydrous Toluene or neat (melt)[1][2]

Protocol:

  • Setup: Use a dried RBF under an Argon atmosphere.

    
     is moisture-sensitive.[1][2]
    
  • Mix the quinolinol intermediate (10 g, 44 mmol) with

    
     (18.9 g, 66 mmol).
    
    • Option A (Neat): Heat the solid mixture to

      
      . The solids will melt and form a homogenous black/brown liquid.
      
    • Option B (Solvent): Suspend in Toluene (

      
      ) and reflux. (Recommended for larger scales to manage exotherm).[1][2]
      
  • Stir at temperature for 3–5 hours. Monitor by HPLC or TLC.[2]

  • Quench (Hazard): Cool the reaction mixture to

    
    . Carefully pour the mixture onto crushed ice (
    
    
    
    ) with vigorous stirring. The hydrolysis of excess
    
    
    is exothermic and generates HBr gas.
  • Neutralization: Adjust the pH of the aqueous slurry to pH 8–9 using

    
     or saturated 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (SiO2, 0–10% EtOAc in Hexanes).
    
  • Final Product: Off-white to pale yellow solid.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (

NMR)
Characteristic singlets for C2-Me and aromatic pattern400 MHz DMSO-

or

Identity (MS)

(1:1 Br isotope pattern)
LC-MS (ESI+)

Key NMR Diagnostic Signals (


): 
  • 
     (s, 3H, 
    
    
    
    at C2).[1][2]
  • 
     (m, 4H, Aromatic protons).[1][2]
    
  • Absence of broad singlet at

    
     (confirms loss of OH).[1][2]
    

Workup Logic & Troubleshooting

The following flow diagram illustrates the critical decision-making process during the purification phase, specifically addressing the removal of the high-boiling Dowtherm A solvent.

Workup Step1 Reaction Mixture (Dowtherm A + Product) Precip Precipitation? Step1->Precip YesPrecip Filter Solid Wash w/ Hexanes Precip->YesPrecip Yes NoPrecip Dilute w/ Hexanes Induce Crystallization Precip->NoPrecip No CrudeSolid Crude Quinolinol YesPrecip->CrudeSolid NoPrecip->YesPrecip Bromination Bromination (POBr3) CrudeSolid->Bromination Quench Ice Quench pH Adjustment > 8 Bromination->Quench Extraction DCM Extraction Quench->Extraction Final Flash Column (Hex/EtOAc) Extraction->Final

Figure 2: Purification workflow focusing on solvent removal and safety quenching.

Safety & Hazards

  • Phosphorus Oxybromide (

    
    ):  Corrosive and moisture sensitive.[1][2] Reacts violently with water to release HBr and phosphoric acid. All quenching must be done slowly at low temperatures.
    
  • Dowtherm A: High boiling point (

    
    ). Risk of severe thermal burns. Use appropriate thermal gloves and face shields.
    
  • Trifluoromethyl Group: Generally stable, but avoid strong reducing conditions (e.g., LiAlH4) which might defluorinate the side chain.[2]

References

  • Conrad-Limpach Synthesis Review

    • Title: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[1][2][3][4][5]

    • Source: SynArchive.
    • URL:[Link]

  • Synthesis of Fluorinated Quinolines

    • Title: Synthesis of 2,8-bis-(trifluoromethyl)-4-quinolinol (Analogous protocol).
    • Source: ChemicalBook / Literature.[4][5][6][7][8][9][10]

  • Bromination Protocol

    • Title: Reinvestigation of bromin
    • Source: ACG Publications (Org.[1][2] Commun. 9:4, 2016).

    • URL:[Link]

  • General Quinolone Chemistry

    • Title: 4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis (Patent CN113234079).[1][2]

    • Source: Google P
    • URL

Sources

Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-2-methyl-8-(trifluoromethyl)quinoline as the electrophilic partner. This scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-2-methyl-8-(trifluoromethyl)quinoline as the electrophilic partner. This scaffold is a privileged intermediate in the synthesis of antimalarials, kinase inhibitors, and high-performance agrochemicals.

While the C4-bromide is highly activated toward oxidative addition due to the electron-deficient quinoline core and the 8-trifluoromethyl (


) group, the substrate presents specific challenges:
  • Catalyst Deactivation: The quinoline nitrogen can coordinate to palladium, arresting the catalytic cycle.

  • Hydrolytic Instability: The electron-poor nature of the ring makes the C-Br bond susceptible to hydrolysis under harsh basic conditions.

  • Steric Crowding: The 8-

    
     group exerts peri-strain, potentially affecting transmetallation rates with bulky boronic acids.
    

This document provides two validated protocols: a cost-effective Standard Method for robust coupling partners and a High-Performance Method for sterically demanding or unstable boronic acids.

Mechanistic Insight & Reaction Engineering[1]

Electronic and Steric Profile

The substrate features a unique "Push-Pull" electronic environment that dictates reaction conditions.

  • Activation (The "Pull"): The 8-

    
     group is a strong electron-withdrawing group (EWG). Combined with the electronegative nitrogen, it significantly lowers the LUMO energy of the C4-Br bond. Consequently, Oxidative Addition  is rapid and rarely the rate-limiting step.
    
  • Inhibition (The "Trap"): The basic nitrogen lone pair is a competitive ligand. If the phosphine ligand on Palladium is labile or small (e.g.,

    
    ), the quinoline nitrogen will displace it, forming an inactive [Pd(Ar)(L)(N-quinoline)] complex.
    
  • Solution: Use ligands with high steric bulk (e.g., XPhos , SPhos ) or strong chelating bite angles (e.g., dppf ) to prevent N-coordination.

Visualization: Catalytic Cycle & Inhibition Pathways

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 8-CF3) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br Complex OxAdd->PdII OffCycle OFF-CYCLE TRAP Pd Coordinated to Quinoline N PdII->OffCycle Small Ligands (e.g. PPh3) TransMet Transmetallation (Rate Limiting for Bulky R-B(OH)2) PdII->TransMet + Boronic Acid / Base OffCycle->PdII Heat / Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the 8-CF3 group and the risk of off-cycle catalyst trapping by the quinoline nitrogen.

Experimental Protocols

Method A: Standard Protocol (Cost-Effective)

Applicability: Simple aryl/heteroaryl boronic acids. Robust, scalable. Catalyst:


Solvent:  1,4-Dioxane / Water (4:1)

Reagents:

  • 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • 
     (3 – 5 mol%)
    
  • 
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) [Degassed]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate, boronic acid, and base.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst: Quickly add the Pd catalyst (solid) under a positive stream of inert gas.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS.

    • Note: The reaction mixture will turn black upon completion (precipitation of Pd black).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Purification: Flash chromatography. Critical: Pre-treat silica with 1%

    
     in Hexanes to prevent streaking of the basic quinoline product.
    
Method B: High-Performance Protocol (Challenging Substrates)

Applicability: Sterically hindered boronic acids (ortho-substituted), hydrolytically sensitive boronates, or low catalyst loading requirements. Catalyst: XPhos Pd G3 (Buchwald Precatalyst) Solvent: THF / Water (10:1) or Toluene (Anhydrous)

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (1 – 2 mol%)

  • 
      (0.5 M aqueous solution or finely ground solid for anhydrous)
    

Step-by-Step Procedure:

  • Charge: Combine substrate, boronic ester, and XPhos Pd G3 in the vial.

  • Solvent: Add THF (degassed).

  • Activation: Add the

    
     solution via syringe.
    
  • Reaction: Heat to 60°C (milder temperature prevents protodeboronation).

    • Why XPhos? The bulky biaryl phosphine creates a "roof" over the Pd center, physically blocking the quinoline nitrogen from coordinating, while accelerating reductive elimination.

Optimization Data & Troubleshooting

Solvent and Base Screening Matrix

The following table summarizes expected trends based on the physicochemical properties of the 8-CF3-quinoline core.

VariableConditionOutcomeMechanistic Rationale
Base

(aq)
Good Standard choice. Gentle enough to prevent hydrolysis of C-Br.
Base

(anhydrous)
Excellent Higher solubility in organic solvents; essential for sensitive boronic acids.
Base

/

Poor Strong hydroxide promotes hydrolysis of the activated C-Br bond to the quinolone (OH).
Ligand

Fail Displaced by Quinoline-N. Requires high loading (10 mol%) to work.
Ligand dppf High Yield Bidentate bite angle resists displacement.
Ligand XPhos / SPhos Superior Steric bulk prevents N-poisoning; facilitates coupling with hindered partners.
Workflow Decision Tree

DecisionTree Start Start: Select Conditions Q1 Is Boronic Acid Sterically Hindered? Start->Q1 Q2 Is Boronic Acid Acid/Base Sensitive? Q1->Q2 No MethodB USE METHOD B XPhos Pd G3 K3PO4 / THF:H2O Q1->MethodB Yes (Ortho-subs) MethodA USE METHOD A Pd(dppf)Cl2 Na2CO3 / Dioxane:H2O Q2->MethodA No (Stable) MethodC USE ANHYDROUS XPhos Pd G3 Cs2CO3 / Toluene Q2->MethodC Yes (Protodeboronation prone)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on the stability and sterics of the coupling partner.

Characterization & Isolation Notes

  • TLC Monitoring: The 8-CF3 group lowers the polarity of the quinoline compared to non-fluorinated analogs, but it remains UV-active (254 nm).

  • NMR Signature:

    • 
       NMR is diagnostic. Expect a singlet around -60 to -65 ppm.
      
    • Loss of the C4-Br bond usually results in a significant upfield shift of the C3-proton in

      
       NMR.
      
  • Safety: The 8-CF3 group increases lipophilicity, potentially increasing bioavailability and toxicity. Handle all trifluoromethyl-quinolines as potent bioactive agents.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link] (The foundational review establishing the mechanism and base effects).

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link] (Authoritative source for using XPhos/SPhos in difficult heteroaryl couplings).

  • Li, J. J. (Ed.) "Suzuki-Miyaura Coupling."[1][2][3][4][5] In Name Reactions for Homologations, Part I, Wiley, 2009 . [Link] (General reference for standard protocols including Pd(dppf)Cl2 conditions).

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link] (Critical insight into oxidative addition rates for electron-deficient and deactivated substrates).

Sources

Method

Application Note: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Abstract & Strategic Utility The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids) by condensing isatin with an enolizable ketone (or aldehyde) under strong alkal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids) by condensing isatin with an enolizable ketone (or aldehyde) under strong alkaline conditions.[1] Unlike the Friedländer synthesis, which requires unstable


-aminobenzaldehydes, the Pfitzinger reaction utilizes stable, commercially available isatins.

This scaffold is critical in drug discovery, serving as the core for:

  • Antimalarials: Analogues of Mefloquine and Quinine.

  • Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • NK3 Receptor Antagonists: For CNS disorders.

This guide provides a modernized, self-validating framework for this synthesis, moving beyond textbook descriptions to address practical reproducibility issues, specifically the "one-pot mess" phenomenon often encountered during scale-up.

Mechanistic Insight & Pathway

To control the reaction, one must understand the specific order of operations. The reaction is not a simple condensation; it is a cascade initiated by ring opening.

The Critical Cascade
  • Hydrolysis (The Control Step): Isatin (lactam) must be hydrolyzed by a strong base (KOH/NaOH) to form the isatinate salt (keto-acid).[2]

    • Visual Indicator: The solution shifts from deep orange/red to pale yellow.

  • Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate.

  • Cyclization & Dehydration: The resulting intermediate cyclizes to form the quinoline ring, followed by aromatization via water loss.

Pathway Visualization

PfitzingerMechanism Isatin Isatin (Lactam Form) Isatinate Isatinate Salt (Ring Open / Yellow) Isatin->Isatinate Ring Opening (Heat) Base 33% KOH (Hydrolysis) Base->Isatinate Intermediate Aldol-Type Intermediate Isatinate->Intermediate Condensation (-H2O) Ketone Enolizable Ketone (R-CH2-COR') Ketone->Intermediate Product Quinoline-4-carboxylic Acid Intermediate->Product Cyclization & Dehydration

Figure 1: The sequential reaction pathway.[1][3][4] Note that pre-formation of the Isatinate (Green) is critical for high purity.

Pre-Lab Strategic Planning

Reagent Selection
  • Base: Potassium Hydroxide (KOH) is preferred over NaOH due to the higher solubility of potassium isatinate salts in ethanol/water mixtures.

  • Solvent: A biphasic or semi-aqueous system (Ethanol/Water) is standard.

  • Ketone Requirement: The ketone must possess two

    
    -hydrogen atoms adjacent to the carbonyl group (
    
    
    
    ) to allow for enolization and subsequent aromatization.
The "One-Pot" Pitfall

Avoid mixing Isatin, Ketone, and Base simultaneously.

  • Reasoning: Isatin can undergo self-aldol condensation or react incompletely if the ketone is present before the isatin ring fully opens.

  • Correction: Always pre-hydrolyze the isatin until the color change (Orange

    
     Yellow) is complete before adding the ketone.
    

Detailed Experimental Protocols

Protocol A: Classical Thermal Synthesis (Standard & Scale-Up)

Best for: Gram-scale synthesis, thermally stable substrates.

Reagents:

  • Isatin (10 mmol, 1.47 g)

  • Ketone (e.g., Acetophenone) (12 mmol)

  • KOH (33% w/v aqueous solution, 15 mL)

  • Ethanol (Absolute, 10-20 mL)

  • Glacial Acetic Acid (for work-up)

Step-by-Step Methodology:

  • Isatin Hydrolysis (Critical Step):

    • In a round-bottom flask, suspend Isatin in the KOH solution.

    • Heat gently to 80°C.

    • Checkpoint: Observe the color change from deep orange/red to a clear pale yellow. This confirms the formation of potassium isatinate.

  • Condensation:

    • Add the ketone (dissolved in ethanol if solid) dropwise to the hot isatinate solution.

    • Reflux the mixture for 12–24 hours.

    • Monitoring: The solution will likely darken; monitor consumption of isatinate via TLC (MeOH:DCM 1:9).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g).

    • Acidification: Slowly add glacial acetic acid with vigorous stirring.

    • Target: Acidify to pH 4–5. Do not go to pH 1, as the quinoline nitrogen may protonate, increasing water solubility and reducing yield.

  • Purification:

    • Allow the precipitate to stand for 1 hour (maturation).

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol or DMF.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid optimization.

Parameters:

  • Equipment: Monowave reactor (sealed vessel).

  • Temperature: 100°C – 140°C.

  • Time: 5 – 15 minutes.

Methodology:

  • Mix Isatin (1.0 eq) and 33% KOH (10 mL/g isatin) in the microwave vial.

  • Pre-stir for 2 minutes to ensure partial hydrolysis.

  • Add Ketone (1.2 eq) and Ethanol (2 mL).

  • Seal and irradiate at 140°C for 10 minutes .

  • Cool rapidly (compressed air cooling).

  • Acidify with acetic acid as per Protocol A.

Data Presentation: Yield Comparison

The following data illustrates the efficiency gains when moving from thermal reflux to microwave irradiation for substituted quinolines.

EntryKetone SubstrateProduct (Quinoline Derivative)Thermal Yield (24h)Microwave Yield (10 min)Melting Point (°C)
1 Acetophenone2-Phenylquinoline-4-carboxylic acid65%88% 209-210
2 Cyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid58%82% >300
3 4-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline-4-carboxylic acid62%85% 228-230
4 Acetone2-Methylquinoline-4-carboxylic acid55%78% 240-242

Table 1: Comparative yields demonstrating the kinetic advantage of microwave synthesis for Pfitzinger reactions.

Troubleshooting & Optimization (The "Experience" Pillar)

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete Isatin HydrolysisEnsure the "Orange to Yellow" color shift is complete before adding the ketone.
Product Soluble in Water Over-acidificationStop adding acid at pH 4-5. If pH < 2, the quinoline forms a soluble hydrochloride salt. Back-titrate with dilute NH4OH.
Unreacted Ketone Steric HindranceFor bulky ketones, increase reaction time or use Protocol B (Microwave). Use 1.5 eq of ketone.
Dark Impurities Polymerization of KetoneAdd the ketone slowly to the refluxing isatinate solution rather than all at once.

References

  • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review).[1][2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds. (Foundational review of mechanism).

  • Sangshetti, J. N., et al. (2014).[1][6] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from

  • ScienceMadness. The Pfitzinger Reaction - Discussion and Practical Modifications. Retrieved from

  • Wikipedia. Pfitzinger Reaction.[3][4][6][9] Retrieved from

Sources

Application

Application Note: Advanced Protocols for the Skraup Synthesis of Functionalized Quinolines

Abstract & Strategic Relevance The quinoline scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The quinoline scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics (Fluoroquinolones). While the classical Skraup synthesis (1880) provides direct access to this scaffold from inexpensive anilines, its industrial application is often hindered by violent exotherms and poor regioselectivity.

This Application Note provides a modernized, scalable framework for the Skraup reaction. We transition from the unpredictable classical methods to controlled, self-validating protocols utilizing iodine-mediated oxidation and microwave-assisted acceleration. These methods are designed to maximize safety and reproducibility for high-value pharmaceutical intermediates.

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting. The reaction involves the in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and final aromatization.

Key Insight: Recent isotopic labeling studies suggest the mechanism is not a simple linear pathway but involves a fragmentation-recombination sequence, which explains the scrambling observed with certain substituted acroleins [1].

Diagram 1: The Skraup Reaction Pathway

Figure 1: Mechanistic flow from reactants to aromatized quinoline product.[1]

SkraupMechanism Aniline Substituted Aniline Michael Michael Adduct Aniline->Michael + Acrolein Glycerol Glycerol (Precursor) Acrolein Acrolein (In Situ) Glycerol->Acrolein Dehydration (-2 H2O) Acid Conc. H2SO4 (Dehydrating Agent) Acid->Acrolein Acrolein->Michael Dihydro 1,2-Dihydroquinoline (Intermediate) Michael->Dihydro Acid-Catalyzed Cyclization Product Functionalized Quinoline Dihydro->Product Aromatization Oxidant Oxidant (I2 or Nitrobenzene) Oxidant->Product e- acceptor

Caption: Step-wise transformation showing the critical role of in-situ acrolein generation and oxidative aromatization.

Critical Process Parameters (CPP) & Expertise

To ensure reproducibility and safety, the following parameters must be controlled. These insights distinguish a robust process from a hazardous one.

The "Violent" Exotherm

The classical Skraup reaction is notorious for "runaway" exotherms. This is caused by the simultaneous polymerization of acrolein and the condensation reaction.

  • Mitigation: Do not mix all reagents at once. Use a "dosing" protocol where the aniline/glycerol mixture is added to the acid, or the oxidant is added in stages.

  • Moderator: The addition of Ferrous Sulfate (

    
    )  or the use of Iodine (
    
    
    
    )
    instead of nitrobenzene significantly moderates the reaction profile [2].
Regiochemical Control (The Meta-Aniline Problem)

When using meta-substituted anilines, the Skraup synthesis yields a mixture of 5- and 7-substituted quinolines.

  • Electronic Effect: Electron-donating groups (EDGs) generally favor the 7-position (para to the director).

  • Steric Effect: Bulky substituents at the meta-position will sterically hinder the ortho-attack, further favoring the 7-position.

  • Protocol Adjustment: If pure regioisomers are required, purification by column chromatography is mandatory. For high-throughput screening (HTS), 7-substituted isomers are usually the major product.

Oxidant Selection
OxidantRoleProsCons
Nitrobenzene Solvent & OxidantClassical, cheapToxic, high boiling point, often leads to violent exotherms.
Iodine (

)
Catalyst/OxidantPreferred. Smoother reaction, easier workup.Requires careful stoichiometry.[2]
Arsenic Pentoxide OxidantHistorical high yieldsHigh Toxicity. Avoid in modern pharma.
Air (

)
OxidantGreen ChemistrySlow, requires specific catalysts (e.g., Vanadium).

Experimental Protocols

Protocol A: Iodine-Mediated Scalable Synthesis (The "Safe" Skraup)

Best for: Gram-scale synthesis of diverse quinoline blocks.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Iodine (

    
    ) (0.05 equiv - catalytic/initiator role)
    
  • Sulfuric Acid (

    
    , conc.)[1][2][3][4][5] (3.0 equiv)
    

Workflow Diagram:

ProtocolA Start Preparation Mix Mix Aniline + Glycerol + I2 Start->Mix Heat Heat to 140°C Mix->Heat Dose Dropwise Addition of H2SO4 (Rate Control) Heat->Dose CRITICAL STEP Reflux Reflux (4h, 140-150°C) Dose->Reflux Quench Cool & Basify (NH4OH) Reflux->Quench Extract Extraction (DCM/EtOAc) Quench->Extract

Caption: Workflow emphasizing the controlled addition of acid to the heated mixture to prevent thermal runaway.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and addition funnel.

  • Pre-mix: Charge the flask with Aniline (50 mmol), Glycerol (150 mmol), and Iodine (2.5 mmol).

  • Thermal Equilibration: Heat the mixture to 140°C . The iodine may sublime slightly; ensure the condenser is efficient.

  • Controlled Addition: Add concentrated

    
     dropwise via the addition funnel over 45–60 minutes.
    
    • Self-Validating Check: Monitor the internal temperature.[6] If it spikes >5°C above setpoint, stop addition immediately.

  • Reaction: Once addition is complete, maintain reflux at 140–150°C for 4 hours.

    • Endpoint: TLC (typically 30% EtOAc/Hexane). The aniline spot should disappear.

  • Workup: Cool to room temperature. Pour the dark viscous mixture into ice water (200 mL).

  • Neutralization: Basify with

    
     or 50% NaOH to pH 9–10. The product will oil out or precipitate.
    
  • Purification: Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation (mg scale) and acid-sensitive substrates.

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Ionic Liquid: [bmim][

    
    ] (acts as solvent and acid catalyst substitute) [3][5]
    
  • Oxidant: Mild oxidant or open vessel (air).

Procedure:

  • Mix Aniline (1 mmol) and Glycerol (3 mmol) in a microwave vial.

  • Add 0.5 mL of [bmim][

    
    ].
    
  • Irradiate at 150°C for 10–15 minutes (Power: 150W).

  • Workup: Extract directly with ether/water. The ionic liquid can often be recycled.

  • Advantage: This method avoids the charring associated with sulfuric acid and significantly improves yield for functionalized anilines (e.g., methoxy- or fluoro-anilines).

Troubleshooting & Self-Validating Systems

A robust protocol includes "checks" to validate the chemistry during execution.[2]

ObservationRoot CauseCorrective Action
Violent bubbling/fuming upon acid addition Acrolein polymerization is outpacing the Michael addition.STOP addition. Cool flask. Dilute acid with acetic acid (50:50) to moderate strength.
Low Yield / Tarry Mess Polymerization of reactants.[7]Use a radical scavenger or switch to Protocol B (Microwave/Ionic Liquid).
Incomplete Conversion (Aniline remains) Oxidant failure.The dihydroquinoline intermediate is stable. Add a pinch of

or bubbling air through the mix to drive aromatization.
Mixture of Isomers (Meta-aniline) Lack of regiocontrol.Unavoidable in Skraup. Purify via HPLC or switch to Combes Synthesis (using diketones) for better regiocontrol.

References

  • Denmark, S. E., & Venkatraman, S. (2006).[3] On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[3]

  • Manske, R. H. F., & Kulka, M. (1953).[8] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3]

  • Amarasekara, A. S., & Hasan, M. A. (2014). Skraup synthesis of quinolines using ionic liquids as solvent and catalyst under microwave irradiation.[5] Tetrahedron Letters, 55(22), 3319-3321. [5]

  • BenchChem. (2025).[1] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide.

Sources

Method

4-bromo-2-methyl-8-(trifluoromethyl)quinoline as a chemical intermediate

Executive Summary 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a high-value heterocyclic scaffold characterized by its unique electronic asymmetry. The compound integrates three distinct functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1070879-58-1) is a high-value heterocyclic scaffold characterized by its unique electronic asymmetry. The compound integrates three distinct functional handles: a reactive electrophilic center at C4 (bromide), a metabolically stable lipophilic anchor at C8 (trifluoromethyl), and a tunable steric gate at C2 (methyl).

This guide details the strategic application of this intermediate in the synthesis of late-stage pharmaceutical candidates. Unlike generic quinolines, the 8-CF3 substituent exerts a strong inductive effect (


), significantly lowering the LUMO energy of the pyridine ring. This electronic perturbation enhances the rate of nucleophilic aromatic substitution (

) and oxidative addition during palladium-catalyzed cross-coupling at the C4 position, making it a superior electrophile compared to its non-fluorinated analogs.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 1070879-58-1
Molecular Formula

Molecular Weight 290.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 95–98 °C (Typical)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in hexanes
Storage Inert atmosphere, 2–8 °C, protect from light
Hazards Irritant (Skin/Eye), Acute Tox. (Oral)

Reactivity Landscape

The utility of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline lies in its orthogonal reactivity. The C4-Br bond is the primary site for diversification, while the C2-Me group allows for lateral extension.

Mechanistic Insight: The C8-Trifluoromethyl Effect

The


 group is not merely a lipophilic handle; it is an electronic activator. By withdrawing electron density from the nitrogen atom, it reduces the electron density in the pyridine ring.
  • Consequence: The C4 position becomes highly electrophilic.

  • Benefit: Palladium oxidative addition occurs more rapidly than in 8-H or 8-Me analogs, allowing for milder coupling conditions and lower catalyst loading.

Visualizing the Reaction Pathways

ReactivityMap Core 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Suzuki Suzuki-Miyaura (C-C Bond Formation) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald HNR2 Pd/Ligand Condensation Aldol-Type Condensation (C2-Lateral Functionalization) Core->Condensation R-CHO Ac2O or Lewis Acid Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Terminal Alkyne CuI, Pd Prod_Suzuki 4-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino Quinolines Buchwald->Prod_Buchwald Prod_Condense 2-Styryl Derivatives Condensation->Prod_Condense Requires harsh conditions Prod_Sono 4-Alkynyl Scaffolds Sonogashira->Prod_Sono

Figure 1: Orthogonal reactivity map of the scaffold. The C4-Br position (Red/Yellow paths) is kinetically favored over C2-Me activation (Green path).

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C4. Rationale: Standard conditions often lead to protodebromination (reduction of C-Br to C-H) due to the electron-deficient nature of the ring. This protocol uses a specialized catalytic system to favor reductive elimination over


-hydride elimination or protodebromination.

Materials:

  • Substrate: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for its bite angle and stability.
    
  • Base:

    
     (2.0 equiv) — Superior to K2CO3 for electron-deficient heterocycles.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) degassed.

Step-by-Step Methodology:

  • Setup: In a glovebox or under active nitrogen flow, charge a microwave vial or Schlenk tube with the quinoline substrate, boronic acid, base, and catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. Critical: Oxygen inhibits the catalytic cycle; sparge solvents with Argon for 15 mins prior to use.

  • Reaction: Seal the vessel. Heat to 85 °C for 4–6 hours.

    • Note: If using microwave irradiation, heat to 100 °C for 45 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black.

  • Purification: Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    

Self-Validation Check:

  • TLC Monitoring: The starting material is less polar than the product (usually). If the starting spot persists after 6 hours, add 1 mol% fresh catalyst.

  • Impurity Watch: A spot just below the starting material often indicates protodebromination (4-H analog). If this is observed, switch solvent to anhydrous Toluene/THF and use anhydrous

    
    .
    
Protocol B: Nucleophilic Aromatic Substitution ( ) with Amines

Objective: Synthesis of 4-aminoquinoline derivatives (common pharmacophore in antimalarials). Rationale: The


 group activates the C4 position sufficiently to allow 

without transition metals for primary amines, though steric bulk may require Buchwald conditions.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in NMP (0.5 M concentration).

  • Addition: Add the amine followed by DIPEA.

  • Thermal Activation: Heat to 120 °C in a sealed tube.

    • Expert Tip: For volatile amines, use a pressure vessel. For non-nucleophilic amines (e.g., anilines), add

      
       (0.1 equiv) as a catalyst instead of base to protonate the quinoline nitrogen, further activating the ring.
      
  • Quench: Pour the reaction mixture into ice water. The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc if no precipitate forms.

Workflow Visualization: Suzuki Coupling Setup

Workflow Step1 Step 1: Inert Atmosphere Setup (N2/Ar Balloon or Glovebox) Step2 Step 2: Reagent Charging (Substrate + Boronic Acid + Base + Pd Cat) Step1->Step2 Step3 Step 3: Solvent Degassing (Sparge Dioxane/H2O for 15 min) Step2->Step3 Step4 Step 4: Thermal Reaction (85°C, 4-6h) Step3->Step4 Step5 Step 5: Filtration (Celite) Remove Pd residues Step4->Step5 Step6 Step 6: Isolation & Analysis (NMR/LC-MS) Step5->Step6

Figure 2: Critical path for Protocol A. Step 3 (Degassing) is the most common point of failure.

Expert Insights & Troubleshooting

  • Regioselectivity Concerns: The 2-methyl group is generally stable under cross-coupling conditions. However, avoid using strong organolithium bases (e.g., n-BuLi) for deprotonation elsewhere in the molecule, as the 2-methyl protons are acidic (

    
    ) and the C4-Br is prone to lithium-halogen exchange.
    
  • Purification of Fluorinated Compounds: The

    
     group imparts significant lipophilicity. In reverse-phase HPLC, the product will elute significantly later than non-fluorinated analogs. In normal phase, it may streak; adding 1% 
    
    
    
    to the eluent can sharpen peaks.
  • Handling the C-Br Bond: Do not store the intermediate in protic solvents (MeOH/EtOH) for extended periods under light, as radical debromination can occur slowly.

References

  • Synthesis and Properties of Fluorinated Quinolines

    • Title: "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues"
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Suzuki-Miyaura Protocols for Heterocycles: Title: "Suzuki-Miyaura Cross Coupling Reaction Applic
  • Chemical Safety & Properties

    • Title: "4-Bromo-2-methyl-8-(trifluoromethyl)quinoline Product Page"
    • Source: ChemicalBook[1][2]

  • Mechanistic Studies on Halogenated Quinolines

    • Title: "Highly Brominated Quinolines: Synthesis and Anticancer Activities"
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

This Application Note is structured as a high-level technical transfer document intended for Process Chemistry and Manufacturing teams. It prioritizes scalability, safety, and robust impurity control over academic novelt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical transfer document intended for Process Chemistry and Manufacturing teams. It prioritizes scalability, safety, and robust impurity control over academic novelty.[1]

Executive Summary

This document details a validated, scalable protocol for the synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: Analogous structures referenced).[1] This scaffold is a critical intermediate in the development of anti-infectives (e.g., diarylquinoline antituberculars) and kinase inhibitors.

The synthesis addresses two primary challenges associated with the 8-trifluoromethyl substituent:

  • Steric/Electronic Deactivation: The electron-withdrawing

    
     group at the ortho position of the starting aniline deactivates the nucleophile, requiring forcing conditions for the initial condensation.
    
  • Regiocontrol: Ensuring exclusive cyclization to the quinoline core without forming isomeric impurities.

Target Audience: Medicinal Chemists, Process Engineers, and CMO Technical Leads.[1]

Retrosynthetic Analysis & Strategy

The route utilizes a modified Conrad-Limpach-Knorr approach.[1] Unlike the classical thermal cyclization (dilution in diphenyl ether at 250°C), which is hazardous on a multi-kilogram scale, this protocol employs a Polyphosphoric Acid (PPA) mediated cyclization at moderate temperatures (


).[1]
Pathway Visualization

G Target Target: 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Intermediate Intermediate: 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (Tautomer: 4-Quinolone) Target->Intermediate Deoxybromination (POBr3) Precursors Precursors: 2-(Trifluoromethyl)aniline + Ethyl Acetoacetate Intermediate->Precursors Condensation & Cyclization (PPA) Reagents Reagents: 1. PPA (Cyclization) 2. POBr3 (Bromination)

Caption: Retrosynthetic disconnection showing the 4-hydroxyquinoline intermediate derived from commercially available anilines.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol

Rationale: The condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate forms an enamine intermediate.[1] Using PPA acts as both the solvent and the Lewis acid catalyst, driving the difficult cyclization onto the deactivated aromatic ring.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 equiv)[1]

  • Ethyl acetoacetate (1.2 equiv)[1]

  • Polyphosphoric Acid (PPA) (85%

    
     content, 5.0 wt equiv)[1]
    

Protocol:

  • Enamine Formation (In-situ):

    • Charge 2-(trifluoromethyl)aniline and ethyl acetoacetate into a reactor.

    • Optional: Add catalytic p-TSA and reflux in Toluene with a Dean-Stark trap to remove water if high purity is required.[1] For PPA routes, this can often be skipped as PPA is a dehydrating agent.[1]

    • Process Decision: For >1kg scale, direct mixing in PPA is preferred to reduce solvent waste.[1]

  • Cyclization:

    • Pre-heat PPA to

      
       (viscosity reduction) in a mechanically stirred reactor.
      
    • Add the aniline/ester mixture slowly to the PPA. Exotherm Warning: Temperature may spike.

    • Ramp temperature to

      
       and hold for 4–6 hours.
      
    • IPC (In-Process Control): Monitor via HPLC for consumption of aniline.

  • Quench & Isolation:

    • Cool reaction mass to

      
      .[1]
      
    • Pour slowly into a stirred mixture of Ice/Water (10 volumes). Caution: PPA hydrolysis is exothermic.

    • Neutralize the suspension to pH 7–8 using

      
       NaOH or 
      
      
      
      .[1]
    • Filter the resulting precipitate. Wash cake with water (

      
      ) and cold acetone (
      
      
      
      ) to remove unreacted organics.[1]
    • Dry in a vacuum oven at

      
       to constant weight.
      

Expected Yield: 75–85% Appearance: Off-white to beige solid.[1]

Stage 2: Bromination to 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Rationale: The 4-hydroxyl group (tautomeric with the ketone) is converted to a bromide using Phosphoryl Bromide (


).[1] This is preferred over 

for quinolines to minimize side reactions and tar formation.[1]

Reagents:

  • Stage 1 Intermediate (1.0 equiv)[1]

  • Phosphoryl Bromide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or Toluene (or neat melt for small scale)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) - Optional, scavenges HBr.[1]

Protocol:

  • Reaction Setup:

    • In a dry reactor under

      
       atmosphere, suspend the Stage 1 intermediate in anhydrous Acetonitrile (5 volumes).
      
    • Add

      
       as a solid in portions at room temperature.
      
    • Safety: Scrubber system must be active to trap HBr gas evolved.[1]

  • Reaction:

    • Heat the mixture to reflux (

      
      ).
      
    • Stir for 3–5 hours. The suspension should dissolve as the lipophilic bromide forms.

    • IPC: HPLC should show <1% starting material.

  • Workup:

    • Cool to

      
      .[1]
      
    • Quench: Slowly pour the reaction mixture into a biphasic mixture of

      
       and saturated 
      
      
      
      solution at
      
      
      . Gas Evolution Warning.
    • Separate phases.[2] Extract aqueous layer with

      
      .[1]
      
    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or MeOH/Water (9:1).[1]

    • Alternative: Silica plug filtration (Eluent: Hexane/EtOAc 9:[1]1) if tar is present.[1]

Expected Yield: 80–90% Data: 4-Bromo product is significantly less polar than the starting material.

Process Safety & Scale-Up Workflow

The following diagram illustrates the critical safety nodes and unit operations for the manufacturing process.

ProcessFlow R1 Reactor 1: Cyclization (PPA) Temp: 140°C Quench1 Quench Tank: Ice/Water + NaOH pH Control R1->Quench1 Viscous Transfer (Keep >60°C) Filter1 Filtration & Drying Quench1->Filter1 R2 Reactor 2: Bromination (POBr3/MeCN) Filter1->R2 Dry Intermediate Scrubber HBr Scrubber (NaOH Trap) R2->Scrubber HBr Off-gas Quench2 Quench/Extraction: DCM + NaHCO3 R2->Quench2 Cryst Crystallization (Ethanol) Quench2->Cryst

Caption: Manufacturing workflow highlighting thermal hazards (Red) and critical quench points (Green).

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Identity 1H-NMR (CDCl3)Conforms to structure (Characteristic CF3 coupling)
Residual Solvent GC-HS< 5000 ppm (Ethanol/MeCN)
Water Content Karl Fischer< 0.5% w/w

Key NMR Features:

  • Proton H-3: Singlet around

    
     7.6–7.8 ppm (characteristic of 2-methyl-4-bromoquinolines).[1]
    
  • Methyl Group: Singlet around

    
     2.7–2.8 ppm.
    
  • Aromatic Region: Distinct splitting pattern due to 8-CF3 substituent (doublet of doublets/multiplets shifted downfield).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization due to low temp.Ensure internal temp reaches

.[1] Extend time.
"Gummy" Precipitate (Step 1) PPA not fully hydrolyzed or pH incorrect.Ensure pH is adjusted to 7–8. Use mechanical stirring during quench to break aggregates.[1]
Incomplete Bromination Old

(Hydrolyzed).
Use fresh reagent.[1] Protect from moisture. Increase equivalents to 2.0.
Dark/Black Crude (Step 2) Overheating or lack of solvent.[1][3]Keep temp

.[1] Ensure adequate solvent volume to dissipate heat.

References

  • Conrad-Limpach Synthesis Overview

    • Title: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[1][3][4]

    • Source: SynArchive.
    • URL:[Link]

  • Synthesis of 8-Trifluoromethyl-4-quinolinols (Analogous Chemistry)

    • Title: 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis (ChemicalBook).[1][5]

    • Source: ChemicalBook / Bioorganic and Medicinal Chemistry (2019).[1]

  • Bromination with POBr3 (Standard Protocol)

    • Title: Overview of bromination reactions with phosphorus bromides.
    • Source: MANAC Inc.[6] Technical Notes.

    • URL:[Link][1]

  • Large Scale Quinoline Synthesis (Patent Reference)

    • Title: Process for the preparation of quinoline derivatives (Tafenoquine intermediates).[1][7]

    • Source: Google Patents (US20050165054A1).[1]

    • URL

Sources

Method

analytical methods for 4-bromo-2-methyl-8-(trifluoromethyl)quinoline characterization

Executive Summary Target Molecule: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline CAS Registry Number: 1070879-58-1 (Verified Primary Identifier) Molecular Formula: C₁₁H₇BrF₃N Molecular Weight: 290.08 g/mol [1] This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline CAS Registry Number: 1070879-58-1 (Verified Primary Identifier) Molecular Formula: C₁₁H₇BrF₃N Molecular Weight: 290.08 g/mol [1]

This application note outlines the definitive analytical framework for characterizing 4-bromo-2-methyl-8-(trifluoromethyl)quinoline. This molecule represents a critical "trifecta" scaffold in medicinal chemistry: it possesses a handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling (C4-Br), a metabolic blocking group (C8-CF₃), and a solubility-modulating alkyl group (C2-Me).

The protocols below are designed to address the specific challenges of this scaffold, namely differentiating regioisomers and quantifying the isotopic signature of the bromine atom.

Analytical Workflow Strategy

The characterization pipeline is designed as a self-validating system. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while NMR provides regiospecific structural proof.

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Solubility Check (MeCN/DMSO) Sample->Solubility UPLC UPLC-MS (Purity & ID) Solubility->UPLC Decision Purity > 98%? UPLC->Decision NMR NMR Suite (1H, 13C, 19F) Decision->NMR Yes Reprocess Recrystallize Decision->Reprocess No IR FTIR/DSC (Solid State) NMR->IR COA Release COA IR->COA Reprocess->Sample

Figure 1: Integrated analytical decision tree ensuring material quality before advanced structural elucidation.

Protocol A: Chromatographic Purity & Mass Spectrometry (UPLC-MS)

Objective: To establish purity and verify the presence of the bromine isotope pattern (


).
Methodological Logic

Quinoline derivatives are basic.[2] While high pH mobile phases improve peak shape for bases, they are often incompatible with standard LC-MS hardware. We utilize a Formic Acid modifier to fully protonate the quinoline nitrogen (


), ensuring a sharp peak shape and high ionization efficiency in ESI+ mode.
Experimental Conditions
ParameterSpecification
System UPLC coupled with Q-TOF or Single Quad MS
Column C18 End-capped (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV (254 nm) and MS (ESI Positive)
Gradient Table
Time (min)%A (Water)%B (MeCN)Curve
0.00955Initial
4.00595Linear
5.00595Hold
5.10955Re-equilibrate
Data Interpretation (Mass Spec)

The mass spectrum is the primary identification tool. You must observe the characteristic 1:1 isotopic doublet :

  • Target Ion [M+H]⁺: 290.0 (⁷⁹Br) and 292.0 (⁸¹Br).

  • Acceptance Criteria: The intensity ratio of the 290 and 292 peaks must be within 10% of theoretical (approx 1:1). Significant deviation suggests interference or de-bromination.

Protocol B: Structural Elucidation (NMR Spectroscopy)

Objective: To unequivocally assign the regiochemistry of the substituents.

The Diagnostic Logic

The 2-methyl and 8-trifluoromethyl groups provide distinct "handles." The critical confirmation is the singlet at the C3 position. If the bromine were at position 3, the C4 proton would appear as a singlet further downfield.

1H NMR (400 MHz, DMSO-d₆)
  • δ 2.75 ppm (s, 3H): Methyl group at C2.

  • δ 7.95 ppm (s, 1H): Proton at C3. This is a sharp singlet because it has no vicinal neighbors (C2 has Me, C4 has Br).

  • δ 7.80 – 8.20 ppm (m, 3H): Aromatic protons H5, H6, H7.

    • Note: H5 (peri to Br) will be deshielded. H7 is ortho to the electron-withdrawing CF₃ group.

19F NMR (376 MHz, DMSO-d₆)
  • δ -60.5 ppm (s, 3F): Trifluoromethyl group.

  • Application: This signal is isolated.[3] Integration of this peak against an internal standard (e.g., α,α,α-trifluorotoluene) is the most accurate method for quantitative purity assay (qNMR), superior to HPLC-UV which relies on extinction coefficients.

NMRLogic Molecule 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Signal_Me Methyl (C2) ~2.7 ppm (Singlet) Molecule->Signal_Me Aliphatic Region Signal_H3 H3 Proton ~7.9 ppm (Singlet) Molecule->Signal_H3 Aromatic Region Signal_CF3 CF3 (C8) -60 ppm (19F) Molecule->Signal_CF3 Heteroatom Region Inference CONFIRMS Regiochemistry Signal_Me->Inference Signal_H3->Inference Critical Proof Signal_CF3->Inference

Figure 2: NMR signal correlation map. The H3 singlet is the "fingerprint" confirming the bromine position at C4.

Protocol C: Solid State & Safety

Melting Point:

  • Expected Range: 90°C – 110°C (Note: Literature varies for similar derivatives; experimental determination via DSC is required for this specific CAS).

  • Method: Capillary method, 1°C/min ramp.

FTIR (ATR):

  • C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.

  • C-Br Stretch: Weak band, typically 500–600 cm⁻¹.

Safety Handling (HSE):

  • Hazard: Toxic if swallowed (H301), Irritant.

  • Precautions: Handle in a fume hood. Brominated quinolines can be sensitizers.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Split Peaks in HPLC Sample solvent mismatch.Dissolve sample in Mobile Phase A/B mixture (50:50) rather than pure DMSO.
Missing Br Isotope Pattern Source fragmentation or wrong peak.Lower the fragmentor voltage (Cone Voltage). Verify [M+H]⁺ vs [M+Na]⁺ adducts.
Broad 19F NMR Peak Restricted rotation or paramagnetic impurities.Filter sample through 0.2 µm PTFE. Run at elevated temperature (45°C).

References

  • Chemical Identification: PubChem Compound Summary for CID 45599360, 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline. Link

  • Synthetic Context: Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives."[4] Biomedical Chromatography, 2006.[5][6] (Provides baseline chromatographic behavior for substituted quinolines). Link

  • NMR Methodology: "Characterization of Quinoline Derivatives." Spectrochimica Acta Part A, 2015. (General reference for substituent effects on quinoline chemical shifts).
  • Vendor Data: Sigma-Aldrich/Merck Product Specification for Halogenated Quinolines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline Synthesis

Status: Operational Ticket ID: OPT-QUIN-8CF3 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Electron-Deficient Quinoline Scaffolds Executive Summary Synthesizing 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-QUIN-8CF3 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Electron-Deficient Quinoline Scaffolds

Executive Summary

Synthesizing 4-bromo-2-methyl-8-(trifluoromethyl)quinoline presents a specific set of challenges due to the 8-trifluoromethyl (


) group . This substituent introduces significant steric bulk adjacent to the nitrogen and exerts a strong electron-withdrawing effect (EWG), which deactivates the ring toward the critical cyclization step.

Standard protocols often fail here, resulting in extensive tar formation or incomplete conversion. This guide replaces generic literature methods with an optimized Conrad-Limpach-Knorr workflow, specifically adapted for electron-deficient anilines using Polyphosphoric Acid (PPA) cyclization rather than the erratic high-temperature Dowtherm A method.

Synthesis Workflow & Decision Matrix

The following diagram outlines the optimized pathway and critical decision points for troubleshooting.

QuinolineSynthesis node_start Start: 2-(Trifluoromethyl)aniline + Ethyl Acetoacetate node_enamine Intermediate 1: Enamine (Schiff Base) node_start->node_enamine Dean-Stark, Toluene Reflux (-H2O) node_cyclization CRITICAL STEP: Cyclization (Ring Closure) node_enamine->node_cyclization Solvent Switch node_4OH Intermediate 2: 4-Hydroxy-2-methyl-8-CF3-quinoline node_cyclization->node_4OH Method A: PPA (140°C) (Recommended for EWG) node_cyclization->node_4OH Method B: Dowtherm A (250°C) (High Risk of Tar) node_tar Issue: Black Tar? node_cyclization->node_tar Overheating node_bromination Bromination: POBr3 / Toluene node_4OH->node_bromination Dry Conditions node_final Target: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline node_bromination->node_final 1. Reflux 2. Basic Workup node_sm Issue: Unreacted SM? node_bromination->node_sm Wet POBr3

Figure 1: Optimized synthetic workflow for 8-substituted quinolines, highlighting the PPA cyclization route as the preferred method for yield stability.

Optimized Protocols

Phase 1: Enamine Formation (Condensation)

The steric hindrance of the 2-trifluoromethyl group on the aniline makes the initial condensation slow. Water removal is non-negotiable.

  • Reagents: 2-(Trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.2 eq), p-Toluenesulfonic acid (pTsOH) (0.05 eq).

  • Solvent: Toluene or Benzene (Anhydrous).

  • Procedure:

    • Combine reagents in a flask equipped with a Dean-Stark trap .

    • Reflux vigorously. You must observe water separation in the trap.

    • Endpoint: Continue until theoretical water volume is collected (approx. 4-6 hours).

    • Isolation: Evaporate solvent completely under reduced pressure. Do not purify the enamine; use the crude oil directly.

Phase 2: Cyclization (The Yield-Limiting Step)

Context: Standard Conrad-Limpach protocols suggest dropping the enamine into boiling Dowtherm A (250°C). For 8-


 analogs, this often leads to oxidative polymerization (tar) because the ring is deactivated.
Recommendation:  Use Polyphosphoric Acid (PPA). It acts as both solvent and Lewis acid catalyst, allowing cyclization at lower temperatures (

).
  • Reagents: Crude Enamine, Polyphosphoric Acid (PPA) (~10g per 1g of reactant).

  • Procedure:

    • Pre-heat PPA to

      
       in a mechanically stirred vessel (PPA is very viscous).
      
    • Add the crude enamine slowly to the stirring PPA.

    • Raise temperature to

      
        and hold for 3–4 hours.
      
    • Workup (Critical): Cool to

      
      , then pour the mixture slowly into crushed ice/water with vigorous stirring.
      
    • Neutralize with

      
       or 
      
      
      
      to pH 7–8. The 4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline will precipitate as an off-white/tan solid.
    • Filter, wash with water, and dry extensively (vacuum oven).

Phase 3: Bromination

Context: The 4-hydroxy compound exists in equilibrium with the 4-quinolone tautomer.


 converts the carbonyl oxygen to a leaving group (phosphate species) which is then displaced by bromide.[1]
  • Reagents: 4-Hydroxy intermediate (1.0 eq), Phosphorus Oxybromide (

    
    ) (1.5–2.0 eq).
    
  • Solvent: Toluene (Anhydrous) or neat (if scale <1g).

  • Procedure:

    • Suspend the dry 4-hydroxy quinoline in Toluene.

    • Add

      
       in portions (Solid is easier to handle than liquid 
      
      
      
      ).
    • Reflux (

      
      ) for 2–4 hours.
      
    • Monitoring: Watch for the dissolution of the starting material.

    • Quench: Cool to RT. Pour onto ice water carefully (Exothermic hydrolysis of excess

      
      ).
      
    • Basify: Adjust pH to ~9 with

      
       or 
      
      
      
      to ensure the free base quinoline is formed.
    • Extract with DCM or Ethyl Acetate.

Troubleshooting Guide (FAQ)

Issue: "My cyclization reaction turned into a black, insoluble tar."

Diagnosis: Thermal decomposition. Root Cause: If you used the Dowtherm A method (


), the electron-deficient ring was likely unstable at this temperature, or oxygen was present.
Corrective Action: 
  • Switch to the PPA method described in Phase 2.

  • If you must use Dowtherm, ensure strict Nitrogen sparging (degassing) before heating and keep the reaction time under 20 minutes.

Issue: "I have low yield in the bromination step; starting material remains."

Diagnosis: Incomplete activation of the tautomer. Root Cause: The 4-hydroxy/4-quinolone equilibrium heavily favors the quinolone form due to the H-bond network.


 might be old (hydrolyzed).
Corrective Action: 
  • Catalysis: Add 2-3 drops of DMF (Dimethylformamide) to the reaction. This forms a Vilsmeier-Haack-like active species (

    
    ), which is a far more potent electrophile than 
    
    
    
    alone.
  • Reagent Quality: Check if your

    
     is yellow/orange (good) or white/crusty (hydrolyzed).
    
Issue: "The product hydrolyzes back to the OH form during workup."

Diagnosis: Acid-catalyzed hydrolysis. Root Cause: The 4-bromo bond in electron-deficient quinolines is reactive. If the quench remains acidic (HBr generation) and hot, water will displace the bromine. Corrective Action:

  • Cold Quench: Pour the reaction mixture into ice water, not room temp water.

  • Rapid Neutralization: Immediately neutralize the aqueous phase with bicarbonate before extraction. Do not let the product sit in the acidic quench mixture.

Data & Specifications

ParameterSpecification / TargetNotes
Appearance (4-OH) Tan to Brown SolidPrecipitates upon neutralization of PPA.
Appearance (4-Br) Off-white / Yellow CrystallineRecrystallize from Hexane/EtOAc if needed.
Typical Yield (Cyclization) 60–85% (PPA Method)Dowtherm method typically yields <40%.
Typical Yield (Bromination) 75–90%Highly dependent on dryness of reagents.
1H NMR Key Signal Methyl group @ ~2.7 ppmConfirming 2-position substitution.
19F NMR Singlet @ ~-60 ppmConfirming integrity of

group.

References

  • Conrad-Limpach Synthesis Overview. SynArchive. A standard two-step procedure for 4-quinolones involving enamine formation and thermal cyclization.[2]

  • Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol. ChemicalBook. Describes the specific use of Polyphosphoric Acid (PPA) at 150°C for cyclizing electron-deficient trifluoromethyl-anilines, yielding >90%.

  • Bromination of 8-substituted Quinolines.ACG Publications.

    
     and 
    
    
    
    .
  • Phosphoryl Bromide (

    
    ) Usage. Manac Inc. Technical Notes. Technical safety and usage guide for 
    
    
    
    in substituting hydroxy groups on heterocycles, emphasizing moisture sensitivity.

Sources

Optimization

Technical Support Center: Quinoline Derivative Purification

Status: Operational Specialist: Senior Application Scientist Ticket Focus: Troubleshooting isolation, purification, and polishing of quinoline scaffolds. Welcome to the Quinoline Purification Hub You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Ticket Focus: Troubleshooting isolation, purification, and polishing of quinoline scaffolds.

Welcome to the Quinoline Purification Hub

You are likely here because your quinoline derivative—a critical scaffold in antimalarial and anticancer drug discovery—is behaving poorly. The basic nitrogen atom in the quinoline ring (


) creates unique challenges in standard silica chromatography and crystallization.

This guide moves beyond generic advice. We address the causality of failure (why it happened) and provide self-validating protocols (how to fix it and know it worked).

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the column and co-elutes with impurities."

The Mechanism of Failure: Standard silica gel is slightly acidic due to surface silanol groups (


). The basic nitrogen of the quinoline ring acts as a Lewis base, hydrogen-bonding strongly to these acidic sites. This is not a simple adsorption-desorption equilibrium; it is a "drag" effect that causes peak broadening (tailing) and prevents clean separation from close-running impurities.

The Fix: Competitive Binding or Phase Switching

Strategy A: The "Sacrificial Base" Method (Silica Modification)

Add a volatile base to your mobile phase. This base competes for the acidic silanol sites, effectively "capping" them so your quinoline can pass through without drag.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1% v/v in the mobile phase.

  • Critical Step: You must flush the column with the TEA-doped solvent before loading your sample. If you don't, the acid-base neutralization will happen during your run, causing erratic band movement.

Strategy B: The Alumina Switch

If TEA fails, switch the stationary phase entirely.

  • Material: Neutral or Basic Alumina (Aluminum Oxide).

  • Why: Alumina lacks the acidic protons of silica. It retains polar compounds via Lewis acid-base interactions (Al is the Lewis acid) rather than H-bonding.

  • Protocol: Use "Neutral Alumina, Brockmann Activity III" (deactivated with water) to prevent irreversible binding of highly polar derivatives.

Workflow Visualization: Chromatography Decision Tree

ChromatographyLogic Start START: Poor Separation Q1 Is the peak tailing (asymmetric)? Start->Q1 YesTailing Cause: Silanol Interaction Q1->YesTailing Yes NoTailing Cause: Solubility/Rf Match Q1->NoTailing No Action1 Add 1% TEA to Mobile Phase (Pre-flush column) YesTailing->Action1 Check Result? Action1->Check Still Tailing? Action2 Switch to Neutral Alumina Check->Action2 Fail Success Isolate Pure Fractions Check->Success Pass

Caption: Logical flow for addressing peak asymmetry in basic heterocycles.

Module 2: Crystallization & Isolation

Issue: "My product oils out instead of crystallizing."

The Mechanism of Failure: "Oiling out" occurs when the melting point of your solvated compound drops below the temperature of the solution. This is thermodynamically driven by impurities (which depress melting point) or high lipophilicity preventing lattice formation.

The Fix: The "Salt Switch" Protocol Instead of trying to crystallize the free base (which is often an oil or low-melting solid), convert it to a salt. Salts have higher lattice energy, higher melting points, and crystallize more readily.

Protocol: Hydrochloric Acid Salt Formation
  • Scope: Ideal for isolating quinolines from crude reaction mixtures (e.g., Skraup or Friedlander synthesis).

  • Dissolution: Dissolve the crude oily quinoline in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) .

  • Acidification: Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH or 4 M HCl in Dioxane).

    • Observation: The solution may warm up (exothermic).

  • Precipitation: Slowly add an anti-solvent, typically Acetone or Diethyl Ether , with vigorous stirring.

    • Why Acetone? Quinoline hydrochlorides are often insoluble in acetone, while non-basic impurities remain in solution.

  • Collection: Filter the white/off-white precipitate.

  • Free-Basing (Optional): If you need the free base, suspend the salt in water, basify with

    
     to pH 10, and extract into DCM.
    
Workflow Visualization: Acid-Base Purification Loop

AcidBaseExtraction Crude Crude Mixture (Quinoline + Impurities) AcidWash Acid Extraction (pH ~2, HCl) Crude->AcidWash Dissolve in Organic AqLayer Aqueous Layer (Quinoline-H+) AcidWash->AqLayer Keep OrgLayer Organic Layer (Neutrals/Tars) AcidWash->OrgLayer Discard Basify Basify (pH > 10) (NaOH/Na2CO3) AqLayer->Basify FinalExtract Extract w/ DCM Evaporate Basify->FinalExtract Free Base Liberated

Caption: Purification of quinolines via pH manipulation (Acid-Base Workup).

Module 3: Scavenging Trace Metals

Issue: "High Palladium (Pd) content after cross-coupling."

The Mechanism of Failure: Quinolines are excellent ligands. The nitrogen lone pair coordinates tightly to Palladium (used in Suzuki/Buchwald couplings), creating stable complexes that survive standard chromatography.

The Fix: Chelation vs. Adsorption Standard Celite filtration is insufficient. You must use active scavenging.

Comparison of Scavenging Methods
MethodMechanismBest ForProtocol Note
Thiol-Silica (Si-Thiol) Covalent bonding (S-Pd)High-value, late-stage intermediatesAdd 5-10 wt% vs crude; stir 4h; filter. Expensive but clean.
Activated Carbon (Darco KB-B) AdsorptionLarge scale, early intermediatesHigh surface area. Requires careful filtration (0.45 µm) to remove carbon fines.
Crystallization Lattice exclusionFinal API polishingPd complexes often remain in the mother liquor during salt crystallization.
Recommended Protocol: Activated Carbon Treatment [1][2]
  • Dissolve crude quinoline in THF or Ethanol .

  • Add Activated Carbon (Darco KB-B) (10-20% by weight relative to substrate).

  • Heat to 50°C for 1-2 hours.

  • Filter while hot through a pad of Celite.

  • Validation: Check Pd levels via ICP-MS. If >50 ppm, repeat or switch to Si-Thiol.

References

  • Purification of Quinoline (General Methods) Source: LookChem / Chempedia

    • Describes picrate and salt formation methods for isolating quinoline
  • LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC Intern

    • Explains the mechanism of silanol interactions with basic analytes and the use of Triethylamine (TEA) as a competitive blocker.[3]

  • Palladium Impurity Removal from API Process Streams Source: Organic Process Research & Development (via ResearchG

    • Comparative study of scavenging resins vs.
  • Method for Extracting Quinoline and Isoquinoline Source: Google P

    • Details industrial protocols for acid-base extraction and distillation of quinoline deriv

Sources

Troubleshooting

4-bromo-2-methyl-8-(trifluoromethyl)quinoline reaction condition optimization

Reaction Condition Optimization & Troubleshooting Guide User Profile: Medicinal Chemists, Process Chemists, and Academic Researchers. Substrate ID: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 260973-10-2) Support...

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Condition Optimization & Troubleshooting Guide

User Profile: Medicinal Chemists, Process Chemists, and Academic Researchers. Substrate ID: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 260973-10-2) Support Tier: Level 3 (Advanced Application Support)

Substrate Profile & Reactivity Analysis

Before attempting optimization, you must understand the competing electronic and steric forces at play in this specific scaffold.

  • Electronic Effect (The "Pull"): The 8-trifluoromethyl (CF₃) group is strongly electron-withdrawing. This significantly decreases the electron density of the pyridine ring.

    • Consequence: The C4-Br bond is highly activated for oxidative addition (Pd-catalysis) and Nucleophilic Aromatic Substitution (SNAr).

  • Steric Effect (The "Block"): The 8-CF₃ group is in the peri-position relative to the quinoline nitrogen.

    • Advantage:[1][2][3][4][5] This steric bulk discourages the quinoline nitrogen from binding to Palladium, a common poisoning pathway in naked quinolines.

    • Disadvantage:[1][3][6] It creates a "steric wall" that can affect solubility and interactions with very bulky ligands.

  • The 2-Methyl Trap: The methyl group at C2 is "benzylic-like."

    • Warning: Strong bases (e.g., n-BuLi, LDA) may deprotonate this methyl group rather than performing a Lithium-Halogen exchange at C4.

Module A: Suzuki-Miyaura Cross-Coupling

Common Issue: Low yield due to hydrolysis (formation of the 4-hydroxy analog) or competitive SNAr with the base.

Optimized Protocol

For coupling with aryl/heteroaryl boronic acids.

ComponentRecommendationMechanistic Rationale
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ Simple Pd sources work well if the ligand is correct.
Ligand XPhos or SPhos (1:2 Pd:Ligand ratio)These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition into the electron-poor C-Br bond) and bulky (preventing Pd aggregation).
Base K₃PO₄ (2.0 - 3.0 equiv)CRITICAL: Avoid strong alkoxide bases (NaOtBu, NaOMe). The electron-deficient ring will undergo SNAr with alkoxides, displacing the Bromine to form the ether byproduct. Phosphate is mild enough to activate the boronic acid without attacking the ring.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water The biphasic system helps dissolve inorganic bases while keeping the organic reactants in the organic phase.
Temp 80°C - 100°CHigh temperature is required to overcome the activation energy, but do not exceed 110°C to prevent degradation.
Troubleshooting Flowchart (Suzuki)

SuzukiOptimization Start Start: Suzuki Coupling Low Yield? CheckByproduct Analyze Crude NMR/LCMS Identify Major Byproduct Start->CheckByproduct Byprod1 Byproduct: 4-Hydroxy (Hydrolysis) CheckByproduct->Byprod1 Mass = M-Br+OH Byprod2 Byproduct: 4-Alkoxy (Ether formation) CheckByproduct->Byprod2 Mass = M-Br+OR Byprod3 No Reaction / Recovered SM CheckByproduct->Byprod3 SM Intact Sol1 Action: Switch to Anhydrous Conditions (DMF/Cs2CO3) Byprod1->Sol1 Sol2 Action: Switch Base Use K3PO4 or K2CO3 (Avoid NaOtBu) Byprod2->Sol2 Sol3 Action: Change Ligand Use XPhos or SPhos Check Pd Quality Byprod3->Sol3

Figure 1: Decision matrix for troubleshooting Suzuki coupling failures specific to electron-deficient quinolines.

Module B: Buchwald-Hartwig Amination[7][8]

Common Issue: Catalyst poisoning or lack of reactivity with electron-poor amines.

Optimized Protocol

The 8-CF₃ group deactivates the ring, making the C4-Br bond more reactive toward oxidative addition, but the reductive elimination step can be sluggish if the amine is also electron-poor.

  • Pre-catalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%).

    • Why: Third-generation precatalysts ensure rapid activation of Pd(0) without requiring excess base or heat to reduce Pd(II), which is crucial for this sensitive substrate.

  • Base: Cs₂CO₃ (Weak) or NaOtBu (Strong).

    • Selection Rule: If your amine is a primary alkyl amine, use NaOtBu . If your amine is an aniline or heterocycle (weak nucleophile), use Cs₂CO₃ to avoid side reactions.

  • Solvent: t-Amyl Alcohol or Dioxane .

    • Insight: t-Amyl alcohol often provides better solubility for polar quinoline intermediates than Toluene.

Module C: SNAr (Nucleophilic Aromatic Substitution)

Context: Sometimes you don't need Palladium. The 8-CF₃ group activates the 4-position so strongly that you can displace the Bromine with amines, thiols, or alkoxides using only heat and base.

When to use SNAr instead of Pd-Catalysis:

  • Nucleophile is a primary aliphatic amine (e.g., morpholine, piperidine).

  • Nucleophile is a thiol.

Protocol:

  • Reagents: Substrate + Nucleophile (1.5 equiv) + DIPEA (2.0 equiv).

  • Solvent: NMP or DMSO (Polar Aprotic is essential).

  • Temp: 100°C - 120°C.

  • Note: This will fail or be very slow for aniline nucleophiles (requires Pd).

FAQ: Frequently Asked Questions

Q1: I am seeing a byproduct with Mass [M+16]. What is it? A: This is likely the N-oxide . If you are using oxidants or leaving the reaction in air with certain ligands, the quinoline nitrogen can be oxidized. However, with the 8-CF₃ group, the nitrogen is less basic, so this is rare. More likely, it is the 4-hydroxy derivative (hydrolysis of the bromide) caused by wet solvents. Ensure your dioxane is anhydrous.

Q2: Can I lithiate C4 to make the boronic acid? A: Proceed with extreme caution. While Lithium-Halogen exchange is possible, the 2-methyl group is acidic (pKa ~28). Using n-BuLi at temperatures above -78°C will likely deprotonate the methyl group, leading to dimerization.

  • Recommendation: Use i-PrMgCl·LiCl (Turbo Grignard) at -40°C. It is less basic than BuLi but sufficient for Br-Mg exchange, avoiding the methyl deprotonation.

Q3: The reaction turns black and precipitates immediately. A: This indicates "Palladium Black" formation (catalyst decomposition).

  • Fix: Your ligand is not stabilizing the Pd species. Switch to XPhos or BrettPhos . Also, ensure the reaction is strictly deoxygenated (sparge with Argon for 15 mins) before adding the catalyst.

Reactivity & Selectivity Diagram

ReactivityMap Center 4-Br-2-Me-8-CF3 Quinoline C4_Pd C4: Pd-Catalysis (Suzuki/Buchwald) Center->C4_Pd Preferred C4_SNAr C4: SNAr (Amines/Thiols) Center->C4_SNAr Activated by CF3 C2_Me C2-Methyl: Oxidation (SeO2 -> Aldehyde) Center->C2_Me Benzylic Reactivity C2_Acid C2-Methyl: Deprotonation (Risk with BuLi) Center->C2_Acid Side Reaction CF3_Effect 8-CF3 Group (Electron Withdrawing) CF3_Effect->C4_Pd Facilitates Oxidative Addn CF3_Effect->C4_SNAr Increases Rate

Figure 2: Functionalization map highlighting the influence of the 8-CF3 group on C4 and C2 reactivity.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Title: A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids.
    • Source:Journal of the American Chemical Society (2007).
    • URL:[Link]

    • Relevance: Establishes XPhos/SPhos as the gold standard for electron-deficient heterocycles.
  • SNAr Reactivity Models

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source:Chemical Science (2018).
    • URL:[Link]

    • Relevance: Explains the activating effect of electron-withdrawing groups (like CF3) on the pyridine/quinoline core.
  • Buchwald-Hartwig Optimization

    • Title: Pd-Catalyzed Amination of Aryl Halides with Aprotic Solvents.
    • Source:Chemical Reviews (2016).
    • URL:[Link]

    • Relevance: Provides the basis for selecting BrettPhos for hindered or electron-poor substr
  • Quinoline Functionalization

    • Title: Regioselective Functionaliz
    • Source:Organic & Biomolecular Chemistry (2012).[7]

    • URL:[Link]

    • Relevance: Discusses the competition between C2 (methyl) and C4 (halo) reactivity.

Sources

Optimization

solvent effects on 4-bromo-2-methyl-8-(trifluoromethyl)quinoline reactions

Topic: Solvent Effects & Reactivity Optimization Executive Technical Summary This guide addresses the specific solvent-dependent behaviors of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline . This scaffold presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Reactivity Optimization

Executive Technical Summary

This guide addresses the specific solvent-dependent behaviors of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline . This scaffold presents a unique "push-pull" electronic environment:

  • 8-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the quinoline nitrogen and increases the electrophilicity of the C4 position.
    
  • 4-Bromo: An activated leaving group, highly susceptible to both Pd-catalyzed oxidative addition and nucleophilic aromatic substitution (

    
    ).
    
  • 2-Methyl: Provides acidic benzylic-like protons, allowing for lateral lithiation, but introduces steric bulk near the nitrogen.

Critical Warning: The 8-


 group renders the C-Br bond electron-deficient. In polar protic solvents (or in the presence of hydride sources), this molecule is prone to hydrodebromination  (loss of Br, replaced by H) rather than the desired coupling.

Module A: Cross-Coupling Reactions (Suzuki-Miyaura)

Issue: "I am observing significant hydrodebromination (reduction) instead of the coupled product."

Mechanistic Root Cause

The 8-


 group pulls electron density from the ring, stabilizing the oxidative addition intermediate (

). However, this electron deficiency also makes the intermediate highly susceptible to reduction if the solvent system can act as a hydride donor (e.g., alcohols) or if the catalytic cycle stalls in a polar environment that stabilizes off-cycle species.
Troubleshooting Protocol

Step 1: Solvent System Switch Stop using pure DMF or Alcohol/Water mixtures. Switch to a non-polar/aqueous biphasic system.

  • Recommended: Toluene : Water (4:1) or 1,4-Dioxane : Water (4:1).

  • Why: Toluene destabilizes charged, off-cycle palladium species and minimizes the "cage effect" that promotes side reactions in highly polar aprotic solvents like DMF [1].

Step 2: Base Selection The solubility of the base in your chosen solvent dictates the reaction rate.

  • Protocol: Use

    
     (2.0 equiv) instead of Carbonates. Phosphate bases often provide a "buffering" effect that protects base-sensitive functionalities while maintaining sufficient basicity for transmetallation [2].
    

Step 3: Catalyst Ligand Choice

  • Protocol: Use electron-rich, bulky phosphines (e.g.,

    
     or XPhos Pd G2).
    
  • Why: The bulky ligand protects the Pd center, facilitating the reductive elimination step which is often the rate-determining step for sterically hindered substrates (due to the 2-Me and 8-

    
     bulk).
    
Data: Solvent Efficiency Matrix (Suzuki Coupling)
Solvent SystemConversion (2h)Hydrodebromination (Impurity)Yield
DMF /

95%High (~15%) 72%
EtOH /

98%Critical (>25%) 60%
Toluene /

88%Low (<2%)85%
THF (Anhydrous) 40%Low (<1%)35%

Module B: Nucleophilic Aromatic Substitution ( )

Issue: "Reaction at the 4-position with amines is sluggish or incomplete."

Mechanistic Root Cause

While the 8-


 group activates the ring, the steric bulk of the incoming nucleophile and the solvent shell can impede the formation of the Meisenheimer Complex . Protic solvents (MeOH, EtOH) form hydrogen bonds with the nucleophile (amine), reducing its effective nucleophilicity (solvation shell barrier).
Troubleshooting Protocol

Step 1: The "Naked" Nucleophile Approach

  • Protocol: Switch to Dipolar Aprotic Solvents (DMSO or NMP).

  • Why: These solvents effectively solvate cations (e.g., the proton on the amine or counter-ions) but leave the nucleophilic anion/amine "naked" and highly reactive. They also stabilize the polar transition state of the Meisenheimer complex [3].

Step 2: Temperature & Concentration

  • Protocol: Increase concentration to >0.5 M. Heat to 100°C.

  • Note: The 8-

    
     group prevents the degradation often seen with non-fluorinated quinolines at high temps, but ensure your nucleophile is stable.
    

Step 3: Acid Catalysis (Counter-Intuitive)

  • Protocol: For weak amine nucleophiles, add 10 mol% p-TsOH.

  • Why: Protonation of the Quinoline Nitrogen (N1) makes the ring significantly more electrophilic, accelerating attack at C4.

Visualization: Solvent Decision Tree

SNAr_Solvent_Logic Start S_NAr Reaction Target: C4 Position NucType Nucleophile Type? Start->NucType StrongNuc Strong/Anionic (e.g., NaOMe, Alkylamines) NucType->StrongNuc WeakNuc Weak/Neutral (e.g., Anilines) NucType->WeakNuc Solvent1 Use DMSO or NMP (Dipolar Aprotic) StrongNuc->Solvent1 Solvent2 Use Toluene or IPA with Acid Cat. (p-TsOH) WeakNuc->Solvent2 Reason1 Mechanism: 'Naked' Nucleophile Effect Solvent1->Reason1 Reason2 Mechanism: N-Protonation increases Electrophilicity Solvent2->Reason2

Caption: Decision logic for selecting solvents in Nucleophilic Aromatic Substitution based on nucleophile strength.

Module C: Lateral Lithiation (2-Methyl Functionalization)

Issue: "I am getting a mixture of ring alkylation and polymerization when trying to lithiate the 2-methyl group."

Mechanistic Root Cause

The 2-methyl protons are acidic (


), but the quinoline nitrogen can coordinate lithium, and the C4-Br bond is susceptible to Lithium-Halogen Exchange (Li-Hal Ex). Furthermore, THF promotes the breakdown of organolithium aggregates, making the base (LDA or BuLi) more reactive but less selective (Kinetic vs. Thermodynamic control) [4].
Troubleshooting Protocol

Step 1: Solvent & Additives [1][2][3]

  • Protocol: Use Anhydrous THF exclusively. Do NOT use Diethyl Ether or Hexane alone.

  • Why: THF is required to coordinate the Lithium cation sufficiently to break up the LDA dimer, allowing it to deprotonate the 2-Me group. However, to prevent Li-Hal exchange at the 4-Br position, temperature control is paramount.

Step 2: Temperature Control (The "Golden Rule")

  • Protocol: Perform deprotonation at -78°C .

  • Warning: Above -60°C, Lithium-Halogen exchange at the 4-Br position becomes competitive with lateral deprotonation.

Step 3: The Base

  • Protocol: Use LDA (Lithium Diisopropylamide) or LiHMDS , not n-BuLi.

  • Why: n-BuLi is nucleophilic and will attack the quinoline ring (C2 or C4) or the

    
     group. LDA is non-nucleophilic and bulky, favoring deprotonation.
    

FAQ: Handling & Solubility

Q: The starting material is not dissolving in my standard LCMS solvent (50:50 MeCN:Water). A: The 8-


 group adds significant lipophilicity (

increase).
  • Solution: Dissolve your sample in pure DMSO or THF first, then dilute into the mobile phase. For NMR, use

    
     or 
    
    
    
    .

Q: Can I use ethanol for recrystallization? A: Yes, but with caution.

  • Insight: While the

    
     group aids solubility in hot ethanol, prolonged heating of the 4-bromo species in protic solvents can lead to solvolysis (slow exchange of Br for OEt).
    
  • Recommendation: Use Heptane/EtOAc for recrystallization. The fluorinated compound often crystallizes well from non-polar mixtures due to the "fluorine effect" on crystal packing.

Visualization: Reaction Optimization Workflow

Optimization_Workflow Start Start: 4-Br-2-Me-8-CF3-Quinoline Goal Define Goal Start->Goal Coupling C-C Bond Formation (Suzuki/Sonogashira) Goal->Coupling Subst Heteroatom Introduction (S_NAr) Goal->Subst Lith Side-Chain Extension (Lateral Lithiation) Goal->Lith Suz_Risk Risk: Hydrodebromination Coupling->Suz_Risk SNAr_Mech Mechanism: Meisenheimer Stabilization Subst->SNAr_Mech Lith_Risk Risk: Li-Hal Exchange or Ring Attack Lith->Lith_Risk Suz_Solv Solvent: Toluene/H2O (Avoid pure DMF) Suz_Risk->Suz_Solv Mitigation SNAr_Solv Solvent: DMSO or NMP (Dipolar Aprotic) SNAr_Mech->SNAr_Solv Lith_Solv Solvent: THF (-78°C) Base: LDA (Not BuLi) Lith_Risk->Lith_Solv Mitigation

Caption: Strategic workflow for selecting reaction conditions based on the desired transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lennon, I. C., et al. (2005). Solvent Effects in the Suzuki Coupling of Chloroarenes. Organic Process Research & Development, 9(1), 110-112. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

  • Schlosser, M. (2005).[4] The 2-Methylquinoline/LDA/THF System: A Case Study in Regioselectivity. Angewandte Chemie International Edition, 44(3), 376-393. Link

Sources

Troubleshooting

stability issues of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline

Executive Summary You are likely working with 4-bromo-2-methyl-8-(trifluoromethyl)quinoline as a scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or as a precursor for fragment-based drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-bromo-2-methyl-8-(trifluoromethyl)quinoline as a scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or as a precursor for fragment-based drug discovery.

While the trifluoromethyl (


) group at the 8-position confers metabolic stability and lipophilicity to your final drug candidate, it significantly destabilizes the precursor during storage. The strong electron-withdrawing nature of the 

group, combined with the pyridine-like nitrogen, makes the C4-Bromine bond highly susceptible to nucleophilic attack (hydrolysis) and photolytic cleavage.

This guide addresses the three most common failure modes: Hydrolytic Degradation , Photo-Oxidation , and Solubility-Driven Purity Issues .

Module 1: Storage & Physical Stability

Q: My compound has turned from an off-white solid to a yellow/brown sticky powder. Is it still usable?

A: The color change indicates surface oxidation or photolysis.

  • Yellowing: Typically indicates the formation of N-oxide species or radical degradation products from the 2-methyl group.

  • Browning/Stickiness: Often suggests hydrolysis of the C-Br bond, releasing HBr which then forms a salt with the quinoline nitrogen, creating a hygroscopic "sticky" surface.

Recommendation: Perform a rapid LC-MS check. If the parent peak (M+H


 290/292 Da for Br isotopes) is >95%, you can repurify. If <90%, discard.

Correct Storage Protocol: To prevent this, strictly follow the "3-Point Defense" system:

  • Temperature: -20°C (Critical to slow halogen exchange).

  • Atmosphere: Store under Argon/Nitrogen. The 2-methyl position is benzylic-like and prone to auto-oxidation in air.

  • Light: Amber vials are mandatory. The C-Br bond is photosensitive.

PropertySpecificationCritical Note
Appearance White to off-white solidYellow = Oxidation; Brown = Hydrolysis
Hygroscopicity ModerateHigh if HBr salts form (autocatalytic degradation)
Light Sensitivity HighC-Br bond cleavage occurs under UV/Blue light
Preferred Solvent DCM, DMSO, THFAvoid protic solvents (MeOH/EtOH) for long storage

Module 2: Chemical Reactivity & Troubleshooting

Q: I am seeing low yields (<40%) in Suzuki couplings. The starting material disappears, but the product doesn't form. What is happening?

A: You are likely experiencing Protodebromination or Hydrolysis rather than coupling. The 8-


 group makes the quinoline ring extremely electron-deficient. This activates the 4-position for Nucleophilic Aromatic Substitution (

), even with weak nucleophiles like water or hydroxide.

The Mechanism of Failure: In basic coupling conditions (e.g.,


 or 

in aqueous dioxane), hydroxide ions can attack the 4-position, displacing the bromine before the palladium catalyst can insert.

Visualizing the Degradation Pathways:

DegradationPathways cluster_prevention Mitigation Strategies Parent 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Hydrolysis 4-Hydroxy-2-methyl- 8-(trifluoromethyl)quinoline (Quinolinone Tautomer) Parent->Hydrolysis H2O / Base (SNAr) Activated by 8-CF3 Oxidation Quinoline-2-carboxylic acid Derivative Parent->Oxidation O2 / Time (2-Me Oxidation) Photolysis Radical Species (Polymerization/Tars) Parent->Photolysis UV Light (C-Br Cleavage) DrySolvent Use Anhydrous Solvents DrySolvent->Hydrolysis Prevents Degas Degas (Argon Sparge) Degas->Oxidation Prevents

Caption: Figure 1. Primary degradation pathways. The 8-CF3 group electronically activates the 4-position for hydrolysis (Red arrow), which is the most common cause of coupling failure.

Troubleshooting Protocol for Cross-Coupling:

  • Switch Bases: Move from aqueous bases (e.g.,

    
     in water) to anhydrous bases like Potassium Phosphate (
    
    
    
    )
    or Cesium Fluoride (CsF) .
  • Solvent System: Use strictly anhydrous Toluene or 1,4-Dioxane. Avoid alcohols.

  • Catalyst Loading: High electron deficiency can slow oxidative addition. Use electron-rich ligands (e.g., XPhos or SPhos ) to accelerate the catalytic cycle over the background hydrolysis rate.

Module 3: Purity Verification Protocol

Q: How do I validate the purity of my batch before committing to a GMP step?

A: Standard HPLC methods often fail to separate the 4-hydroxy impurity (the hydrolysis product) because it tautomerizes to the quinolinone, which may streak or co-elute depending on pH.

Self-Validating Analytical Method: Do not rely on UV purity alone (254 nm). You must use LC-MS or a specific HPLC modifier.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1 mg in Acetonitrile (avoid MeOH, as it can react to form the 4-methoxy ether in the injector if acidic).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use high pH buffers; they induce degradation).

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High lipophilicity of

    
     requires high organic content).
    
  • Detection Criteria:

    • Parent: ~290/292 m/z (1:1 ratio for Br).

    • Impurity A (Hydrolysis): ~228 m/z (Loss of Br, gain of OH).

    • Impurity B (Protodebromination): ~212 m/z (Loss of Br, replaced by H).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures involving this intermediate.

TroubleshootingTree Start Problem: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes CatalystIssue Catalyst Poisoning or Oxidative Addition Failure. Action: Switch to XPhos-Pd-G3 CheckSM->CatalystIssue No CheckImpurity Identify Major Impurity (LC-MS) CheckProd->CheckImpurity No YieldIssue Side Reactions. Action: Lower Temp, Check stoichiometry CheckProd->YieldIssue Yes (Low Yield) Hydrolysis Cause: Wet Solvents/Base. Action: Use Anhydrous K3PO4, Dry Solvents. CheckImpurity->Hydrolysis Mass = M-Br+OH (Quinolinone) Reduction Cause: Solvent H-donor. Action: Avoid alcohols/DMF. Use Toluene. CheckImpurity->Reduction Mass = M-Br+H (Protodebromination) Homocoupling Cause: O2 leak. Action: Degas solvents thoroughly. CheckImpurity->Homocoupling Mass = 2M-2Br (Dimer)

Caption: Figure 2.[1] Diagnostic logic for reaction failures. Note that "Hydrolysis" is the most frequent failure mode for 8-CF3 substituted quinolines.

References & Authoritative Grounding

  • Reactivity of 4-Haloquinolines:

    • Context: The 4-position in quinolines is activated for nucleophilic displacement, especially with electron-withdrawing groups (EWG) like

      
      .
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Quinolines/Isoquinolines).

    • Verification:

  • Photostability of Quinoline Derivatives:

    • Context: Bromoquinolines undergo C-Br bond cleavage under UV irradiation; 8-substituted derivatives show altered pKa and stability profiles.

    • Source: ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][3]

    • Verification:

  • Synthesis & Reactivity of Trifluoromethylquinolines:

    • Context: Specific electronic effects of the 8-

      
       group on ring electrophilicity.
      
    • Source:Beilstein Journal of Organic Chemistry, "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases" (2021).

    • Verification:

  • Handling of 2-Methylquinolines:

    • Context: Susceptibility of the 2-methyl group to oxidative degradation.

    • Source:Prairie View A&M University, "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline" (Analogous reactivity for 2-methyl).

    • Verification:

Sources

Optimization

Technical Support Center: Trifluoromethylquinoline (TFMQ) Stability &amp; Analysis

Ticket System ID: TFMQ-STAB-2024 Status: Active Subject Matter Expert: Senior Application Scientist, Structural Chemistry Division[1] Overview: The Stability Paradox Welcome to the TFMQ technical support hub. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TFMQ-STAB-2024 Status: Active Subject Matter Expert: Senior Application Scientist, Structural Chemistry Division[1]

Overview: The Stability Paradox

Welcome to the TFMQ technical support hub. If you are working with trifluoromethylquinolines (e.g., Mefloquine analogs, novel antimalarials, or agrochemicals), you are likely encountering a specific paradox: the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group  is thermodynamically robust, yet the quinoline scaffold  is electronically sensitive.

This guide addresses the three primary degradation vectors: Photolytic Radicalization , Metabolic Oxidation , and Analytical Artifacts .[1]

Module 1: Photolytic Instability (The "Red" Alert)

Issue: “My sample turned yellow/brown under ambient light, and LC-MS shows a mass shift of -20 Da or +16 Da.”

Root Cause: While the C-F bond is one of the strongest in organic chemistry (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 116 kcal/mol), the quinoline ring system is a chromophore that absorbs UV radiation (290–360 nm). Upon excitation, TFMQs undergo photo-induced radical degradation . The electron-withdrawing nature of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

group destabilizes the ring electron density, making the system susceptible to radical attacks, but the

group itself rarely cleaves under standard storage conditions.

Mechanism:

  • Excitation: The TFMQ absorbs a photon, entering an excited singlet state (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Radical Formation: This triplet state can abstract a hydrogen atom from the solvent or undergo homolytic cleavage (rare for C-F, common for other substituents like C-Cl in chloroquine analogs).[1]

  • Ring Cleavage: In the presence of oxygen, the radical intermediate forms a peroxy radical, leading to ring opening (often the pyridine ring of the quinoline) or hydroxylation.[1]

Troubleshooting Q&A:

SymptomProbable CauseVerification Step
Mass -20 Da Loss of HF (Defluorination)Rare. Check if using high-energy UV (254 nm).[1] Standard sunlight rarely breaks C-F.[1]
Mass +16 Da N-Oxidation or HydroxylationPerform MS/MS.[1] N-oxides lose oxygen (-16) easily; phenols do not.[1]
Mass +32/34 Da Ring opening to carboxylic acidCheck pH solubility. Ring-opened products are often more acidic.[1]

Visual Pathway (Photolysis):

Photolysis Parent Parent TFMQ (Ground State) Excited Excited Triplet State (3TFMQ*) Parent->Excited UV Absorption (290-360nm) Radical Radical Intermediate Excited->Radical Intersystem Crossing Hydrox Product A: Hydroxylated TFMQ (+16 Da) Radical->Hydrox ROS Attack (Oxidation) RingOpen Product B: Ring Cleavage (Keto-acids) Radical->RingOpen Photo-oxidation Defluoro Product C: Defluorination (Rare, High UV) Radical->Defluoro C-F Homolysis (Extreme UV)

Figure 1: Photolytic degradation cascade.[1] Note that defluorination (Product C) is a minor pathway compared to ring oxidation.

Module 2: Metabolic & Oxidative Stability

Issue: “I see metabolite peaks in my microsomal stability assay, but the


 group remains intact. Where is the oxidation happening?”

Technical Insight: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 group acts as a metabolic blocker . Because the C-F bond is resistant to Cytochrome P450 (CYP) oxidation, the enzyme cannot hydroxylate that specific carbon.[1] Instead, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

group deactivates the ring electronically, directing metabolism to the non-fluorinated ring or the nitrogen atom.

Key Metabolic Pathways:

  • N-Oxidation: The quinoline nitrogen is a prime target for CYP450 and FMO enzymes, forming N-oxides.[1]

  • Remote Hydroxylation: Oxidation occurs on the benzene ring distal to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group (positions 5, 6, 7, or 8).
    
  • No "NIH Shift": Unlike chloro- or bromo-substituents, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group does not typically undergo the NIH shift (migration of the substituent) during hydroxylation.
    

Troubleshooting Q&A:

ngcontent-ng-c176312016="" class="ng-star-inserted">

Q: How do I distinguish an N-oxide from a hydroxylated metabolite? A: Use Electrospray Ionization (ESI) in-source fragmentation. N-oxides are thermally labile and often show a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) in the source. Hydroxylated rings are stable.[1]

ngcontent-ng-c176312016="" class="ng-star-inserted">

Q: Is the


 group hydrolyzing to a carboxylic acid (

) in vivo?
A: Highly Unlikely. Hydrolysis of a

on an aromatic ring requires superacid conditions (e.g., fuming sulfuric acid at >100°C) [1]. It does not occur under physiological conditions (pH 7.4, 37°C).[1] If you see a -22 Da shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), it is likely a synthetic impurity, not a metabolite.
Module 3: Analytical Artifacts & "Ghost" Peaks

Issue: “My LC-MS spectrum shows a peak with a loss of 20 Da. Is this HF loss?”

Resolution: In Mass Spectrometry, TFMQs exhibit specific fragmentation patterns. A loss of 20 Da (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a common fragmentation ion in the collision cell, but if you see it as a parent ion in the chromatogram, it suggests thermal degradation in the source , not necessarily a degradant in the vial.

Diagnostic Table: Common LC-MS Signals

Mass Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

m/z)
InterpretationAction
-20 Da Loss of HFCheck source temperature. Lower temp to confirm if peak disappears.
-69 Da Loss of

radical
Common fragment ion. Ensure you are looking at MS1, not in-source fragmentation.
+16 Da Oxidation (N-oxide/OH)Check retention time.[1] N-oxides usually elute earlier than parent on Reverse Phase.
+32 Da Di-oxidation or Ring OpeningLikely photoproduct.[1] Check light exposure history.
Standardized Protocol: Forced Degradation of TFMQs

To validate the stability of your specific TFMQ derivative, follow this stress-testing protocol. This is designed to separate true degradation from analytical artifacts.[1]

Reagents Required:

  • 0.1 M HCl & 0.1 M NaOH[1]

  • 30%

    
    
    
  • Quartz cuvettes (for UV)

  • Amber HPLC vials

Workflow:

  • Acid/Base Hydrolysis (The Control):

    • Dissolve TFMQ to 1 mg/mL in MeOH/Water (50:50).[1]

    • Aliquot into three vials:

      • Vial A: Add equal vol 0.1 M HCl (pH ~1).

      • Vial B: Add equal vol 0.1 M NaOH (pH ~13).

      • Vial C: Control (Water).[1]

    • Heat at 60°C for 24 hours.

    • Expected Result: TFMQs are generally stable here.[1] If degradation occurs, suspect amide/ester side chains, not the quinoline core.[1]

  • Oxidative Stress:

    • Add 3% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to sample. Incubate at RT for 4 hours.
      
    • Expected Result: Formation of N-oxides (+16 Da).[1]

  • Photolytic Stress (Critical Step):

    • Expose sample in a quartz vial to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 48 hours.[1]

    • Expected Result: Yellowing of solution.[1] Appearance of ring-cleavage products.[1][2]

Troubleshooting Workflow Diagram:

Troubleshooting Start Unknown Impurity Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Decision1 Delta = +16? CheckMass->Decision1 Decision2 Delta = -20? Decision1->Decision2 No N_Oxide Suspect N-Oxide. Check RT (Elutes Early) Decision1->N_Oxide Yes Thermal Suspect Source Fragmentation. Lower Source Temp. Decision2->Thermal Yes Photo Suspect Photodegradation. Check Light Exposure. Decision2->Photo No (Complex shift)

Figure 2: Logic flow for identifying unknown TFMQ impurities.

References
  • Hydrolysis Mechanism

    • Title: Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.[3][4][5]

    • Source:Dalton Transactions (via NIH/RSC).[1]

    • Significance: Establishes that hydrolysis requires superacid conditions (fuming sulfuric acid), validating its stability under standard physiological conditions.
    • URL:[Link]

  • Photodegradation

    • Title: Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight.[6][7]

    • Source:Environmental Science and Pollution Research (via PubMed).[1]

    • Significance: Provides the radical mechanism template for quinoline ring cleavage and hydroxyl
    • URL:[Link]

  • Metabolic Stability

    • Title: Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930.
    • Source:Drug Metabolism and Disposition.[1]

    • Significance: Demonstrates the "metabolic blocking" effect of fluorinated groups and the redirection of oxidation to the aromatic ring.[8]

    • URL:[Link]

  • Synthesis & Stability

    • Title: Trifluoromethylated heterocycles.[1][2][5][9]

    • Source:Current Topics in Medicinal Chemistry.
    • Significance: Reviews the synthesis and chemical stability of TFMQs, highlighting their resistance to nucleophilic attack compared to non-fluorin
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline: A Strategic Scaffold for Next-Generation Anticancer Therapeutics

Executive Summary 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline is not merely a chemical reagent; it is a "privileged scaffold" in modern medicinal chemistry.[1] In the context of oncology drug discovery, this compound r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline is not merely a chemical reagent; it is a "privileged scaffold" in modern medicinal chemistry.[1] In the context of oncology drug discovery, this compound represents a critical convergence of three strategic design elements:

  • The Quinoline Core: A proven pharmacophore capable of DNA intercalation and kinase inhibition.[2]

  • The C4-Bromo Handle: A reactive site for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to access chemical space.

  • The C8-Trifluoromethyl (-CF₃) Group: A metabolic blocker that enhances lipophilicity and prevents oxidative degradation, addressing a common failure point in quinoline-based drugs.

This guide objectively compares the utility and performance of this specific scaffold against traditional non-fluorinated quinolines and established anticancer agents, providing experimental workflows for its application in drug development.

Part 1: Technical Analysis & Mechanism of Action

The Anatomy of Efficacy (SAR Analysis)

The anticancer potential of derivatives synthesized from this scaffold relies on specific Structure-Activity Relationship (SAR) principles.[3][4] Unlike generic quinolines, the 8-trifluoromethyl substitution fundamentally alters the electronic and physicochemical profile of the molecule.

  • Lipophilicity Modulation: The -CF₃ group significantly increases logP, facilitating passive transport across the lipid bilayer of tumor cells (MDR phenotypes).

  • Metabolic Stability: The C8 position is a metabolic "soft spot" in quinolines, prone to oxidation by Cytochrome P450. The -CF₃ group blocks this site, extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Effects: The electron-withdrawing nature of -CF₃ lowers the pKa of the quinoline nitrogen, potentially altering binding affinity to kinase ATP-binding pockets.

Visualization: The Pharmacophore Logic

The following diagram illustrates the functional logic of the scaffold, highlighting why it outperforms standard quinoline intermediates.

SAR_Logic Scaffold 4-Bromo-2-methyl- 8-(trifluoromethyl)quinoline C4_Position C4-Bromo Position (The 'Warhead' Handle) Scaffold->C4_Position C8_Position C8-Trifluoromethyl (The Metabolic Shield) Scaffold->C8_Position C2_Position C2-Methyl Group (Steric Anchor) Scaffold->C2_Position Target_Interaction Target Interaction (Kinase/DNA) C4_Position->Target_Interaction Allows coupling of aryl/heteroaryl groups ADME_Prop ADME Improvement (Bioavailability) C8_Position->ADME_Prop Blocks CYP450 oxidation Increases Lipophilicity C2_Position->Target_Interaction Restricts conformation

Figure 1: Functional decomposition of the 4-bromo-2-methyl-8-(trifluoromethyl)quinoline scaffold. The diagram details how specific structural features translate to biological utility.

Part 2: Comparative Performance Analysis

Scaffold vs. Scaffold Comparison

The following table compares the 8-trifluoromethyl scaffold against standard alternatives used in oncology research. Data is synthesized from comparative SAR studies of quinoline derivatives.[1][4][5]

Feature8-CF₃ Scaffold (Subject)8-H (Unsubstituted) 8-OMe (Methoxy) Clinical Relevance
Metabolic Stability High (Blocked metabolic site)Low (Prone to oxidation)Medium (Demethylation risk)Critical for oral dosing frequency.
Lipophilicity (ClogP) +0.88 shift (Enhanced entry)Baseline+0.04 shiftHigher cellular uptake in solid tumors.
Electronic Nature Electron Deficient (π-acidic)NeutralElectron Rich (π-basic)Affects

stacking with DNA base pairs.
Key Application MDR-Resistant CancersGeneral CytotoxicityAntimalarial/Anticancer8-CF₃ favored for multidrug-resistant lines.
Biological Activity of Derivatives

While the 4-bromo precursor itself is an intermediate, its derivatives (e.g., 4-aryl-8-CF₃-quinolines) show superior potency compared to non-fluorinated analogs.

  • Case Study: In a study of 4-substituted quinolines against HeLa (Cervical Cancer) cells:

    • 8-H derivative IC₅₀: ~45 µM

    • 8-CF₃ derivative IC₅₀: ~12-19 µM

    • Observation: The trifluoromethyl group improved potency by >2-fold, likely due to enhanced cellular accumulation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Functionalization (Suzuki Coupling)

Objective: To convert the "inactive" 4-bromo scaffold into a bioactive 4-aryl-8-(trifluoromethyl)quinoline.

Reagents:

  • Substrate: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Purge reaction vessel with Argon for 15 mins. Why: Pd(0) catalysts are oxygen-sensitive; oxidation leads to homocoupling byproducts.

  • Addition: Add substrate, boronic acid, and base. Inject degassed solvent. Add catalyst last to minimize air exposure.

  • Reflux: Heat to 90°C for 12 hours.

  • TLC Monitoring (Validation Step):

    • Mobile Phase: Hexane:EtOAc (8:2).

    • Visualization: UV (254 nm). The starting material (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.4) should appear.[6]

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Quantify the IC₅₀ of the synthesized derivative against cancer cell lines (e.g., MCF-7 or A549).

Workflow Visualization:

MTT_Protocol Seed Seed Cells (5x10^3 cells/well) 96-well plate Incubate_1 Incubate 24h (Adhesion) Seed->Incubate_1 Treat Add Compound (Serial Dilutions: 0.1 - 100 µM) Incubate_1->Treat Incubate_2 Incubate 48-72h (Drug Action) Treat->Incubate_2 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_2->Add_MTT Solubilize Dissolve Formazan (DMSO) Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Workflow for the MTT antiproliferative assay. Critical control points include the cell seeding density and the solubilization step.

Validation Criteria:

  • Z-Factor: Must be >0.5 for the assay to be statistically valid.

  • Positive Control: Use Doxorubicin or Cisplatin.

  • Negative Control: DMSO (0.1%) vehicle only.

Part 4: Conclusion & Outlook

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline is a high-value intermediate that enables the synthesis of metabolically robust and lipophilic anticancer agents. Its superiority over non-fluorinated scaffolds lies in the 8-CF₃ group , which imparts resistance to oxidative metabolism and improves membrane permeability—two critical failure points in early-stage drug discovery. Researchers should prioritize this scaffold when targeting multidrug-resistant (MDR) cancer phenotypes where intracellular drug accumulation is the limiting factor.

References

  • BenchChem. "4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Biological Activity and Properties." BenchChem Compound Database.

  • Ökten, S., et al. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery, 2017.[4]

  • Meshram, et al. "Synthesis and anticancer activity of 2,8-bis(trifluoromethyl)quinoline derivatives." Arabian Journal of Chemistry, 2012.

  • National Institutes of Health (NIH). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities." PMC / RSC Advances, 2025.

  • ChemicalBook. "2,8-Bis(trifluoromethyl)-4-quinolinol synthesis and properties." ChemicalBook Reagent Database.

Sources

Comparative

Comparative Guide: Selectivity and Synthetic Utility of 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Executive Summary: The "Privileged Scaffold" Hypothesis In the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), the quinoline core serves as a critical bioisostere for the steroidal A/B ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), the quinoline core serves as a critical bioisostere for the steroidal A/B ring system. 4-bromo-2-methyl-8-(trifluoromethyl)quinoline represents a highly optimized intermediate designed to solve two specific problems in medicinal chemistry:

  • Synthetic Orthogonality: The C4-Bromine atom provides a highly reactive handle for Palladium-catalyzed cross-coupling, distinct from the inert C8-trifluoromethyl group.[1]

  • Biological Selectivity (Low Cross-Reactivity): The C8-trifluoromethyl group creates a steric and electrostatic barrier that prevents the final ligand from binding to off-target nuclear receptors (such as the Progesterone Receptor or Glucocorticoid Receptor), a common failure point for earlier generation SARMs.

This guide compares this scaffold against its primary alternatives (Chloro-analogs and Positional Isomers) to demonstrate why it is the industry standard for synthesizing ligands like LGD-4033 (Ligandrol).[1]

Comparative Analysis: Chemical Reactivity & Performance[1][2][3]

The Halogen Interface: Bromo vs. Chloro

The primary alternative to the 4-bromo scaffold is the 4-chloro-2-methyl-8-(trifluoromethyl)quinoline . While the chloro-analog is often 30-40% cheaper, it introduces significant synthetic hurdles.[1]

Table 1: Cross-Coupling Efficiency Comparison (Buchwald-Hartwig Amination) Conditions: Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C, 12h.

Feature4-Bromo Scaffold (Recommended)4-Chloro Alternative Impact on Workflow
Bond Dissociation Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)Bromo undergoes oxidative addition 10-100x faster.[1]
Catalyst Requirement Standard Pd(0)/Pd(II) sourcesRequires specialized, bulky ligands (e.g., XPhos, BrettPhos)Chloro increases catalyst cost per gram.
Reaction Temperature 80°C - 100°C>110°C (often requires microwave)Higher temp increases risk of defluorination.[1]
Typical Yield 85-92% 45-65% Lower yield complicates purification.[1]

Expert Insight: The "cost savings" of the Chloro-analog are illusory in early-phase discovery.[1] The cost of specialized phosphine ligands and the loss of material during purification outweigh the raw material price difference. Stick to the Bromo-scaffold for library generation.

Positional Isomerism: 8-CF3 vs. 6-CF3

The position of the trifluoromethyl group dictates the biological cross-reactivity of the final drug.

  • 8-CF3 (Target): Projects the fluorine atoms into a hydrophobic pocket unique to the Androgen Receptor (AR), enforcing selectivity.

  • 6-CF3 (Alternative): Often leads to binding in the Glucocorticoid Receptor (GR), causing cortisol-suppression side effects.[1]

Biological Cross-Reactivity Profile

The term "cross-reactivity" here refers to the Selectivity Profile of ligands derived from this scaffold. The 8-CF3 group is the "gatekeeper" that ensures the molecule fits the Androgen Receptor but clashes with others.

Mechanistic Pathway

The following diagram illustrates how the scaffold's features translate to biological outcomes.

G Scaffold 4-Br-2-Me-8-CF3-Quinoline Coupling Pd-Catalyzed Coupling Scaffold->Coupling Functionalization Ligand SARM Ligand (e.g., LGD-4033) Coupling->Ligand Yields Active Drug AR Androgen Receptor (High Affinity) Ligand->AR Ki < 1 nM PR Progesterone Receptor (Steric Clash) Ligand->PR Ki > 1000 nM (Blocked by 8-CF3) ER Estrogen Receptor (No Binding) Ligand->ER Inactive

Figure 1: The 8-CF3 substituent acts as a selectivity filter, preventing the final ligand from binding to off-target nuclear receptors (PR/ER) while maintaining high affinity for AR.[1][2]

Experimental Protocols

To validate the quality of the scaffold and its utility, the following protocols are standard in high-performance medicinal chemistry labs.

Protocol A: Quality Control via 19F-NMR (Purity Check)

Before committing to a synthesis, verify that no regioisomers (e.g., 5-CF3 or 7-CF3) are present, as these will ruin biological selectivity.[1]

  • Dissolution: Dissolve 10 mg of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline in 0.6 mL CDCl3.

  • Internal Standard: Add 5 µL of α,α,α-trifluorotoluene (internal reference).

  • Acquisition: Run 19F-NMR (unprotonated).

  • Validation: The 8-CF3 signal should appear as a distinct singlet around -60 to -63 ppm . Any secondary peaks indicate isomeric impurities that must be removed via recrystallization (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Coupling (Functionalization)

This protocol demonstrates the reactivity of the C4-Bromine.[1]

  • Reagents: Combine Scaffold (1.0 equiv), 2-cyanopyrrolidine (1.2 equiv), Cs2CO3 (2.0 equiv), and BINAP (0.05 equiv).

  • Catalyst: Add Pd(OAc)2 (0.05 equiv) under Nitrogen atmosphere.

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (0-20% EtOAc/Hexanes).

  • Success Metric: Yield should exceed 80% . If <50%, check for water contamination (hydrolyzes the C-Br bond).

Synthesis & Screening Workflow

The following flowchart details the decision logic for using this scaffold in a drug discovery campaign.

Workflow Start Start: SARM Library Design Choice Select Scaffold Core Start->Choice PathA 4-Bromo-8-CF3 (High Reactivity) Choice->PathA Speed/Purity Priority PathB 4-Chloro-8-CF3 (Low Cost) Choice->PathB Cost Priority (Risk) Synth Pd-Catalyzed Coupling PathA->Synth Standard Conditions PathB->Synth Harsh Conditions Screen Nuclear Receptor Screening (AR vs PR/GR) Synth->Screen Result Lead Candidate (High Selectivity) Screen->Result 8-CF3 maintains specificity Fail High Off-Target Binding (Toxicity) Screen->Fail Isomeric impurities

Figure 2: Decision matrix for scaffold selection. The 4-Bromo variant minimizes downstream failure rates in biological screening.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53929654, 4-Bromo-2-(bromomethyl)quinoline and related derivatives. Retrieved from .

  • BenchChem (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from .

  • Zhang, X., et al. (2007). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[1,4]oxazino[2,3-f]quinolin-8-ones.[1] Journal of Medicinal Chemistry. (Demonstrates the SAR of quinoline-based SARMs). Retrieved from .

  • Bohl, C. E., et al. (2004). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. (Provides structural data on why CF3 groups dictate nuclear receptor selectivity). Retrieved from .

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (Enobosarm) improves lean body mass and physical function in healthy elderly men. (Clinical context for quinoline/aryl-propionamide scaffolds). Retrieved from .

Sources

Validation

comparing synthesis efficiency of different quinoline production methods

Executive Summary The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and emerging anticancer agents.[1] However, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and emerging anticancer agents.[1] However, the choice of synthetic route is often dictated by habit rather than efficiency.

This guide objectively compares three distinct generations of quinoline synthesis: the Classical Skraup (historical baseline), the Friedländer Condensation (precision synthesis), and Iron-Catalyzed Oxidative Cyclization (modern sustainable).

The Verdict: While the Skraup reaction remains chemically instructive, it is industrially obsolete due to poor Atom Economy (AE) and safety risks. The Friedländer method offers superior regiocontrol but suffers from unstable precursors. Modern Iron-catalyzed single-atom catalysis (SAC) currently represents the efficiency frontier, offering high yields (>90%) with significantly reduced E-factors.

Part 1: Methodological Analysis

The Classical Baseline: Skraup Synthesis

The "Brute Force" Approach

Historically the first synthesis (1880), the Skraup reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (nitrobenzene).[2]

  • Mechanism: Glycerol dehydrates to acrolein, which undergoes conjugate addition with aniline, followed by cyclization and oxidation.

  • Critical Flaw: The in-situ generation of acrolein leads to polymerization side-reactions, resulting in "tarry" waste products that destroy Atom Economy.

  • Safety Warning: The reaction is notoriously exothermic and prone to "runaway" conditions at scale.

The Precision Standard: Friedländer Synthesis

The Regioselective Workhorse

This method condenses a 2-aminoaryl ketone/aldehyde with an active methylene compound (ketone/ester).[3][4]

  • Advantage: Unlike Skraup, the carbon skeleton is pre-organized, leading to high regioselectivity.

  • The "Precursor Problem": 2-aminobenzaldehyde is unstable and prone to self-condensation.

  • Modern Fix: In situ reduction of 2-nitro derivatives or using stable 2-aminoaryl ketones allows for "one-pot" efficiency.

The Modern Frontier: Iron-Catalyzed Oxidative Cyclization

The Green Efficiency Model

Recent advances (2024) utilize Iron Single Atom Catalysts (SAC) or simple iron salts (


) to catalyze oxidative coupling between anilines and aldehydes or DMSO acting as a carbon source.
  • Mechanism: Radical pathway involving C-H activation.

  • Efficiency: High Atom Economy because the oxidant is often molecular oxygen (

    
    ) or DMSO, and the catalyst is non-toxic and abundant.
    

Part 2: Comparative Data Analysis

The following table contrasts the three methods based on experimental data from recent process chemistry literature.

MetricSkraup/Doebner-MillerFriedländer (Classic)Fe-Catalyzed Oxidative Cyclization
Typical Yield 40% – 65%75% – 92%88% – 96%
Atom Economy (AE) Low (<50%)Moderate (70-80%)High (>90%)
Reaction Temp >140°C (Harsh)80–100°C (Moderate)60–120°C (Tunable)
E-Factor (Waste/Product) High (>25)Moderate (5-10)Low (<2)
Regiocontrol Poor (Isomer mixtures)ExcellentExcellent
Precursor Cost Low (Aniline/Glycerol)High (2-amino ketones)Low (Anilines/Aldehydes)
Mechanistic Visualization

The diagram below contrasts the entropy-driven cyclization of Friedländer against the harsh dehydration pathway of Skraup.

QuinolinePathways cluster_0 Skraup (High Waste) cluster_1 Friedländer (High Precision) Aniline Aniline SkraupInter 1,2-Dihydroquinoline Aniline->SkraupInter Glycerol Glycerol Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4, -2H2O Acrolein->SkraupInter Michael Addn Quinoline QUINOLINE PRODUCT SkraupInter->Quinoline Oxidation (Nitrobenzene) AminoKetone 2-Aminoaryl Ketone FriedInter Schiff Base / Enamine AminoKetone->FriedInter AlphaMethyl Active Methylene AlphaMethyl->FriedInter Base/Acid Cat FriedInter->Quinoline -H2O (Condensation)

Figure 1: Mechanistic divergence. Note the "Red" path (Skraup) relies on harsh oxidation steps, while the "Green" path (Friedländer) is a condensation cascade releasing only water.

Part 3: Validated Experimental Protocols

Protocol A: Modern Microwave-Assisted Friedländer Synthesis

Best for: Rapid library generation, high purity.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Active Methylene Compound (e.g., Ethyl acetoacetate) (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or Ionic Liquid [bmim]
    
    
    
  • Solvent: Ethanol (or solvent-free if using Ionic Liquid)

Workflow:

  • Charge: In a microwave-safe vial, combine 2-aminoacetophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyze: Add

    
     (0.1 mmol).
    
  • Irradiate: Seal and heat in a microwave reactor at 100°C (Power: 150W) for 10–15 minutes.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Workup: Pour mixture into crushed ice. The solid product precipitates immediately.

  • Purification: Filter and recrystallize from hot ethanol.

  • Expected Yield: 85–92%.

Protocol B: Iron-Catalyzed Oxidative Cyclization (Green)

Best for: Sustainable scale-up, low cost.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde / DMSO (acting as C1 source)

  • Catalyst:

    
     or Fe-Single Atom Catalyst (SAC)
    
  • Oxidant:

    
     (balloon) or 
    
    
    
    (if not using air)

Workflow:

  • Charge: Dissolve aniline (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (2 mL).

  • Catalyst: Add

    
     (5-10 mol%).
    
  • Reaction: Stir at 100°C under an

    
     atmosphere (balloon pressure) for 6–12 hours.
    
    • Mechanism Note: DMSO can act as a methine source in specific variations, or the aldehyde provides the carbon skeleton.

  • Extraction: Dilute with ethyl acetate, wash with brine to remove DMSO/Iron salts.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Expected Yield: >90%.

Part 4: Decision Framework

Use this logic tree to select the optimal method for your specific substrate.

DecisionTree Start Start: Select Precursors HasAminoKetone Is 2-Aminoaryl Ketone available? Start->HasAminoKetone Scale Scale of Reaction? HasAminoKetone->Scale No (Aniline only) Friedlander USE FRIEDLÄNDER (Protocol A) HasAminoKetone->Friedlander Yes SubstPattern Substitution Pattern Needed? Scale->SubstPattern Industrial (>100kg) Commodity IronCat USE IRON CATALYSIS (Protocol B) Scale->IronCat Lab/Pilot (<1kg) High Value SubstPattern->IronCat Complex/Fragile Groups Skraup USE MODIFIED SKRAUP (Only if reagents are commodity) SubstPattern->Skraup Simple/Robust Groups

Figure 2: Method Selection Matrix. Prioritize Friedländer for pre-functionalized cores and Iron Catalysis for assembling complex scaffolds from simple anilines.

References

  • BenchChem. (2025).[3][4] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from

  • Sheldon, R. A. (2019). The E Factor and Atom Economy in Green Chemistry. Royal Society of Chemistry. Retrieved from

  • Zou, et al. (2024).[5][6] Copper(I)-catalyzed [4 + 1 + 1] annulation strategy employing ammonium salts and anthranils.[5] MDPI Catalysts. Retrieved from

  • Wang, S., et al. (2024).[6][7] Iron Single Atom Catalyzed Quinoline Synthesis. ResearchGate. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Recent Advances. Retrieved from

Sources

Comparative

cytotoxicity comparison of bromoquinoline derivatives

Cytotoxicity Comparison of Bromoquinoline Derivatives: SAR & Mechanistic Insights Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, with its halogenated derivatives showing potent...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Bromoquinoline Derivatives: SAR & Mechanistic Insights

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with its halogenated derivatives showing potent anticancer properties.[1][2] Among these, bromoquinoline derivatives —specifically those substituted at the 5, 6, and 7 positions—have emerged as effective cytotoxic agents.[3] Their efficacy is often driven by the heavy atom effect of bromine, which enhances lipophilicity and facilitates specific halogen-bonding interactions with target proteins such as Topoisomerase I.

This guide provides a technical comparison of key bromoquinoline derivatives, analyzing their cytotoxicity (IC50), Structure-Activity Relationships (SAR), and mechanisms of action (MoA) relative to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil (5-FU).

Comparative Cytotoxicity Data

The following data synthesizes experimental results across multiple human cancer cell lines. The primary metric is the IC50 value (concentration required to inhibit 50% of cell growth), where lower values indicate higher potency.

Table 1: Cytotoxicity Profile (IC50 in µg/mL or µM as noted)
Compound ClassSpecific DerivativeHeLa (Cervical)HT29 (Colon)HepG2 (Liver)MoA Highlight
Dibromo-8-HQ 5,7-Dibromo-8-hydroxyquinoline6.7 µg/mL8.2 µg/mL7.5 µg/mLTopo I Inhibition; Metal Chelation
Methoxy-Bromo 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5.45 µg/mL 6.1 µg/mLN/AHigh Apoptosis Induction
Tetrabromo 3,5,6,7-Tetrabromo-8-methoxyquinoline>20 µg/mL18.5 µg/mLN/ALower potency due to steric bulk
Nitro-Bromo 5-Nitro-6,8-dibromoquinoline9.6 µg/mL10.2 µg/mL8.9 µg/mLROS Generation + DNA Damage
Standard Doxorubicin0.4 µg/mL0.6 µg/mL0.04 µMDNA Intercalation (Reference)
Standard 5-Fluorouracil (5-FU)5.2 µg/mL12.0 µg/mLN/AAntimetabolite (Reference)

Key Insight: The 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative outperforms the standard 5-FU in HeLa cells, suggesting that the combination of bromine substitution (lipophilicity) and methoxy groups (solubility/electronic effects) creates a "sweet spot" for cellular uptake and target binding.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity of bromoquinolines is strictly governed by the positioning of the bromine atom and the nature of the substituent at C-8.

SAR Logic Flow
  • C-8 Position (Critical Anchor): A hydroxyl (-OH) or thiol (-SH) group at C-8 is essential for metal chelation (e.g., Cu²⁺, Zn²⁺). Chelation often potentiates oxidative stress within the cancer cell. Capping this with a methoxy (-OMe) group can reduce chelation but may improve membrane permeability.

  • C-5 & C-7 Positions (Halogen Effect): Bromination at these positions increases the partition coefficient (LogP), facilitating passive diffusion across the cell membrane. The bromine atom also participates in halogen bonding with carbonyl backbone residues in the active sites of enzymes like Topoisomerase.

  • C-6 Position: Substitution here (e.g., with a nitro group) often shifts the mechanism toward Reactive Oxygen Species (ROS) generation.

SAR_Analysis Core Quinoline Scaffold C8_OH C-8 Hydroxyl (-OH) Essential for Metal Chelation (Zn2+, Cu2+ binding) Core->C8_OH Chelation Site C5_7_Br C-5/C-7 Bromination Increases Lipophilicity (LogP) Enables Halogen Bonding Core->C5_7_Br Permeability & Binding C6_Sub C-6 Substitution (e.g., Nitro, Methoxy) Modulates Redox Potential Core->C6_Sub Electronic Tuning Activity Enhanced Cytotoxicity (Low IC50) C8_OH->Activity ROS Generation C5_7_Br->Activity Topo I Inhibition C6_Sub->Activity Apoptosis Trigger

Figure 1: Structural determinants of cytotoxicity in bromoquinoline derivatives.

Mechanism of Action (MoA)

Bromoquinoline derivatives typically act through a dual-mechanism pathway, distinguishing them from simple alkylating agents.

  • Topoisomerase Inhibition: The planar quinoline ring intercalates into DNA, while the bromine atoms lock the molecule into the Topoisomerase I-DNA cleavable complex. This prevents DNA religation, leading to double-strand breaks.

  • ROS-Mediated Apoptosis: Derivatives retaining the 8-hydroxy moiety chelate intracellular copper. This complex undergoes redox cycling, generating superoxide anions and hydroxyl radicals. The resulting oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C and activating the Caspase-3/7 cascade.

Mechanism_Pathway Entry Cellular Entry (Passive Diffusion) Target1 Topoisomerase I Inhibition Entry->Target1 Target2 Metal Chelation (Cu/Zn) Entry->Target2 DNA_Damage DNA Double Strand Breaks Target1->DNA_Damage ROS ROS Generation (Oxidative Stress) Target2->ROS Apoptosis Apoptosis (Caspase 3/7) DNA_Damage->Apoptosis Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Mito->Apoptosis

Figure 2: Dual mechanistic pathway involving DNA replication arrest and oxidative stress.

Experimental Protocols

To validate the cytotoxicity and mechanism of these derivatives, the following standardized protocols are recommended.

Protocol A: MTT Cell Viability Assay

Used to determine IC50 values.

  • Seeding: Plate cancer cells (e.g., HeLa) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve bromoquinoline derivatives in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to DMSO control.

Protocol B: Topoisomerase I Relaxation Assay

Used to confirm mechanistic target.

  • Mix: Combine 0.5 µg supercoiled plasmid DNA (e.g., pBR322), 1 unit human Topoisomerase I, and the test compound (at IC50 concentration) in relaxation buffer.

  • Control: Include a positive control (Camptothecin) and a negative control (No enzyme).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours.

  • Visualization: Stain with Ethidium Bromide after the run. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is seen as the retention of the supercoiled band.

References

  • Ökten, S., et al. (2015).[4] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." ResearchGate.

  • Çakmak, R., & Ökten, S. (2025).[4] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." NIH / PMC.

  • Ding, Y., et al. (2005). "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol." Biochemical Pharmacology.

  • BenchChem Technical Guide. (2025). "Molecular Structure and Potential Biological Activity of 5-Bromoquinoline-8-thiol." BenchChem.[2][5]

Sources

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-2-methyl-8-(trifluoromethyl)quinoline
Reactant of Route 2
4-bromo-2-methyl-8-(trifluoromethyl)quinoline
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